Pyrazine, tetrachloro-
Description
The exact mass of the compound Pyrazine, tetrachloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrazine, tetrachloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine, tetrachloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrachloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4N2/c5-1-2(6)10-4(8)3(7)9-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSISQXHQGOYLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309856 | |
| Record name | Pyrazine, tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-50-9 | |
| Record name | 2,3,5,6-Tetrachloropyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, tetrachloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachloropyrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Pyrazine, tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrachloropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetrachloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrachloropyrazine is a fully chlorinated heterocyclic compound that serves as a versatile building block in organic synthesis. Its electron-deficient pyrazine core, substituted with four chlorine atoms, makes it a valuable precursor for the synthesis of a wide range of functionalized pyrazine derivatives. These derivatives have found applications in medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive overview of the synthetic routes to 2,3,5,6-tetrachloropyrazine, detailing the reaction mechanisms, experimental protocols, and safety considerations.
Synthetic Strategies
The synthesis of 2,3,5,6-tetrachloropyrazine can be approached through several synthetic routes, primarily involving the chlorination of a pyrazine precursor. The choice of starting material and chlorinating agent is crucial and depends on factors such as availability, cost, and desired scale of the reaction.
Method 1: Exhaustive Chlorination of Pyrazine
The most direct approach to 2,3,5,6-tetrachloropyrazine is the exhaustive chlorination of the parent pyrazine ring. This method typically requires forcing conditions due to the deactivating effect of the chlorine atoms as they are sequentially added to the ring.
Reaction Mechanism: The reaction proceeds through a series of electrophilic aromatic substitution reactions. The pyrazine ring is progressively chlorinated, with each subsequent chlorination becoming more difficult due to the increasing electron-withdrawing nature of the chloro-substituents. The use of a strong chlorinating agent and high temperatures is necessary to drive the reaction to completion.
Experimental Protocol:
-
Materials: Pyrazine, chlorine gas (Cl₂), a high-boiling point inert solvent (e.g., hexachlorobutadiene), and a Lewis acid catalyst (e.g., ferric chloride, FeCl₃).
-
Procedure:
-
In a reaction vessel equipped with a gas inlet, a condenser, and a stirrer, dissolve pyrazine in the inert solvent.
-
Add a catalytic amount of the Lewis acid.
-
Heat the mixture to a high temperature (typically >200 °C).
-
Bubble chlorine gas through the heated solution for an extended period (several hours to days).
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench any unreacted chlorine.
-
The crude product can be isolated by distillation or crystallization.
-
Causality Behind Experimental Choices:
-
High Temperature: Necessary to overcome the high activation energy for the chlorination of the deactivated pyrazine ring.
-
Inert Solvent: A high-boiling point and non-reactive solvent is required to maintain the reaction at the necessary temperature without participating in side reactions.
-
Lewis Acid Catalyst: The catalyst polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine and facilitating the attack on the electron-deficient pyrazine ring.
Method 2: Chlorination of Substituted Pyrazine Precursors
An alternative strategy involves the chlorination of pre-functionalized pyrazine derivatives, such as aminopyrazines or hydroxypyrazines. This approach can sometimes offer milder reaction conditions and better control over the chlorination process. For instance, the synthesis of 3,6-dichloropyrazine-2-carbonitrile from 2-aminopyrazine involves chlorination steps that could potentially be extended to achieve full chlorination.[1]
Reaction Workflow:
Figure 1: General workflow for the synthesis of 2,3,5,6-tetrachloropyrazine from substituted pyrazine precursors.
Discussion: While specific protocols for the complete chlorination of substituted pyrazines to the tetrachloro-derivative are not as well-documented as the direct chlorination of pyrazine, the principles of electrophilic aromatic substitution still apply. The choice of chlorinating agent (e.g., sulfuryl chloride, phosphorus pentachloride) and reaction conditions would need to be optimized based on the nature of the starting material.
Data Presentation
| Method | Starting Material | Key Reagents | Typical Conditions | Yield | Purity |
| Exhaustive Chlorination | Pyrazine | Cl₂, Lewis Acid | >200 °C, extended reaction time | Moderate | High |
| From Substituted Pyrazines | Aminopyrazine/Hydroxypyrazine | Various Chlorinating Agents | Varies | Varies | Varies |
Safety and Handling
2,3,5,6-Tetrachloropyrazine and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.
-
Chlorine Gas: Highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. A chlorine gas scrubber should be used to neutralize any excess gas.
-
Lewis Acids (e.g., FeCl₃): Corrosive and moisture-sensitive. Handle in a dry environment.
-
High Temperatures: The reactions are conducted at high temperatures, posing a risk of burns. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is essential.
-
2,3,5,6-Tetrachloropyrazine: The toxicological properties of the final product should be carefully considered. It is advisable to consult the Safety Data Sheet (SDS) before handling.
Characterization
The identity and purity of the synthesized 2,3,5,6-tetrachloropyrazine can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR would show a characteristic signal for the equivalent carbon atoms in the symmetrical tetrachloropyrazine molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C-Cl and aromatic C-N bonds.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Applications in Drug Development
The electron-deficient nature of the 2,3,5,6-tetrachloropyrazine ring makes it an excellent scaffold for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the facile synthesis of a diverse library of pyrazine derivatives with potential biological activity. The pyrazine core is a common motif in many pharmaceuticals, and the ability to readily functionalize the tetrachloro-derivative makes it a valuable starting material for the discovery of new drug candidates.
Conclusion
The synthesis of 2,3,5,6-tetrachloropyrazine, while requiring careful handling of hazardous reagents and potentially harsh reaction conditions, provides access to a versatile building block for organic synthesis. The exhaustive chlorination of pyrazine remains a primary route to this compound. Further research into the controlled chlorination of substituted pyrazines may offer milder and more efficient synthetic pathways. The unique reactivity of 2,3,5,6-tetrachloropyrazine ensures its continued importance in the development of new molecules for a range of applications, including pharmaceuticals and advanced materials.
References
[1] Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. (2022-02-07) Available at: [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of Prochlorperazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
Prochlorperazine, a phenothiazine derivative, has been a cornerstone in pharmacotherapy for decades.[1][2] Primarily recognized for its potent antiemetic and antipsychotic activities, its therapeutic efficacy is intrinsically linked to its fundamental physical and chemical properties.[2][3][4] This guide offers an in-depth exploration of these characteristics, providing a critical knowledge base for researchers, scientists, and professionals engaged in drug development and formulation. Understanding the physicochemical profile of prochlorperazine is paramount for optimizing its delivery, stability, and ultimately, its clinical performance.
Molecular and Fundamental Properties
Prochlorperazine is chemically designated as 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine.[1][5] Its structure, characterized by a tricyclic phenothiazine core with a piperazine-containing side chain, dictates its pharmacological and physical behavior.
Table 1: Fundamental Physicochemical Properties of Prochlorperazine
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄ClN₃S | [1][5] |
| Molar Mass | 373.94 g·mol⁻¹ | [1] |
| Physical Form | Solid, viscous liquid, or white to light yellow powder (as maleate salt).[6][7] | [6][7] |
| Melting Point | 228 °C (for the base) | [6] |
| 195 - 203 °C (with decomposition, for the maleate salt) | [7] | |
| pKa | 8.1 | [6] |
| LogP | 4.88 | [6] |
The molecular structure of prochlorperazine imparts a lipophilic character, as indicated by its LogP value, which influences its ability to cross biological membranes, including the blood-brain barrier. This is a critical factor in its central nervous system activity.[8]
Solubility Profile: A Key Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical parameter that directly impacts its dissolution rate and subsequent absorption. Prochlorperazine exhibits variable solubility depending on the solvent and its salt form.
Prochlorperazine base is practically insoluble in water.[6] However, it demonstrates solubility in organic solvents. Its salt forms, such as the maleate and edisylate salts, are employed to enhance aqueous solubility for formulation purposes.[8][9]
Table 2: Solubility of Prochlorperazine and its Salts
| Compound | Solvent | Solubility | Temperature | Source(s) |
| Prochlorperazine | Water | 14.96 mg/L | 24 °C | [6] |
| Alcohol, Ether, Chloroform | Freely soluble | Not Specified | [6] | |
| Prochlorperazine Maleate | Water | Very slightly soluble | Not Specified | [7][10] |
| Ethanol (95%) | Very slightly soluble | Not Specified | [7] | |
| Diethyl Ether | Practically insoluble | Not Specified | [7] | |
| Prochlorperazine Edisylate | Water (pH 7.4) | 73.3 µg/mL | Not Specified | [9] |
The poor aqueous solubility of the free base necessitates the use of salt forms in many pharmaceutical preparations to achieve therapeutic concentrations.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of prochlorperazine in water.
Objective: To determine the concentration of a saturated solution of prochlorperazine in water at a specified temperature.
Materials:
-
Prochlorperazine (base or salt form)
-
Distilled or deionized water
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of prochlorperazine to a known volume of water in a sealed container.
-
Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Centrifuge an aliquot of the suspension to separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of prochlorperazine in the diluted sample using a validated HPLC method.
-
Calculate the original solubility based on the dilution factor.
Caption: Workflow for determining the aqueous solubility of prochlorperazine.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of pharmaceutical compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of prochlorperazine, aiding in its identification and the characterization of its metabolites and degradation products.[5][11] The electron ionization (EI) mass spectrum of prochlorperazine typically shows a molecular ion peak corresponding to its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of prochlorperazine. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the prochlorperazine molecule. Characteristic absorption bands can be attributed to the C-Cl, C-N, and aromatic C-H bonds.
Caption: Spectroscopic techniques for the characterization of prochlorperazine.
Stability Profile
The stability of prochlorperazine is a critical consideration in its formulation, storage, and handling. It is susceptible to degradation under certain conditions, particularly exposure to light and oxidation.
Prochlorperazine can undergo oxidation at the sulfur atom of the phenothiazine ring to form the sulfoxide metabolite, which is generally considered to be less active. It is also sensitive to light, which can lead to dechlorination and other degradation pathways. Therefore, prochlorperazine and its formulations should be protected from light.
Implications for Drug Development
A thorough understanding of the physical properties of prochlorperazine is essential for:
-
Formulation Development: The solubility and stability data guide the selection of appropriate excipients, salt forms, and dosage forms (e.g., tablets, injectables, suppositories) to ensure optimal drug delivery and bioavailability.[12]
-
Analytical Method Development: Spectroscopic and chromatographic properties are fundamental to the development of robust analytical methods for quality control, stability testing, and pharmacokinetic studies.
-
Biopharmaceutical Assessment: Properties like LogP and pKa are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Conclusion
The physical properties of prochlorperazine are intricately linked to its therapeutic utility. This guide has provided a comprehensive overview of its key physicochemical characteristics, from its fundamental molecular properties to its solubility, spectroscopic profile, and stability. For scientists and professionals in the pharmaceutical field, this knowledge is not merely academic; it is the practical foundation upon which the safe and effective use of prochlorperazine is built. Continued investigation into these properties will undoubtedly lead to further innovations in the formulation and delivery of this important medication.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4917, Prochlorperazine. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5281032, Prochlorperazine Maleate. Available from: [Link].
-
Wikipedia. Prochlorperazine. Available from: [Link].
-
CORE. Master of Science Thesis: Investigation of the thermal and photostability of prochlorperazine edisylate and mesylate salts. Available from: [Link].
-
Cleveland Clinic. Prochlorperazine Tablets. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91499, Prochlorperazine Edisylate. Available from: [Link].
-
Japanese Pharmacopoeia. Prochlorperazine Maleate Tablets. Available from: [Link].
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National Institute of Standards and Technology. Prochlorperazine. In: NIST Chemistry WebBook. Available from: [Link].
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StatPearls. Prochlorperazine. In: National Center for Biotechnology Information. Available from: [Link].
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Gpatindia. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link].
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PubMed. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Available from: [Link].
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Patsnap Synapse. What is Prochlorperazine Maleate used for?. Available from: [Link].
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Tetrachloropyrazine CAS number 13484-50-9 information
Technical Whitepaper: Tetrachloropyrazine (CAS 13484-50-9) Chemistry, Synthesis, and Applications in Drug Discovery & Material Science
Executive Summary
Tetrachloropyrazine (CAS 13484-50-9), also known as perchloropyrazine, is a fully substituted heteroaromatic scaffold characterized by high electron deficiency. Its four chlorine atoms, combined with the para-nitrogen arrangement of the pyrazine ring, create a unique electrophilic profile that makes it a versatile building block in medicinal chemistry and materials science. Unlike its pyridine analogs, tetrachloropyrazine offers a symmetric core that allows for controlled, stepwise nucleophilic aromatic substitutions (
Chemical Identity & Physiochemical Profile
Tetrachloropyrazine presents as a white to pale yellow crystalline solid. Its lipophilicity and electron-deficient nature dictate its solubility and reactivity profile.
| Property | Data |
| CAS Number | 13484-50-9 |
| IUPAC Name | 2,3,5,6-Tetrachloropyrazine |
| Molecular Formula | |
| Molecular Weight | 217.87 g/mol |
| Melting Point | 97–99 °C |
| Boiling Point | ~250 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, CHCl3, DMF, DMSO; Insoluble in water.[1] |
| Electronic Character | Highly |
Synthetic Routes & Production
The industrial synthesis of tetrachloropyrazine typically involves the exhaustive chlorination of pyrazine or piperazine derivatives at elevated temperatures.
Primary Synthetic Pathway
The most established route involves the vapor-phase chlorination of pyrazine. Due to the deactivating nature of the nitrogen atoms, forcing conditions are required to fully substitute the ring.
-
Precursor: Pyrazine (
) or Piperazine ( ). -
Reagent: Chlorine gas (
). -
Conditions: High temperature (300–400 °C) often in the presence of a Lewis acid catalyst or activated carbon support.
-
Mechanism: Radical chlorination followed by dehydrogenation (if starting from piperazine) or electrophilic substitution driven by extreme conditions.
Expert Insight: While direct chlorination is efficient for bulk production, laboratory-scale preparation often utilizes phosphorus pentachloride (
) acting on pyrazine-di-N-oxides or hydroxypyrazines to achieve cleaner regiochemical outcomes before final chlorination.
Reactivity & Mechanistic Insights: Regioselective
The core value of tetrachloropyrazine lies in its predictable reactivity toward nucleophiles (amines, alkoxides, thiols). The reaction proceeds via an addition-elimination mechanism (
Regioselectivity Logic
-
First Substitution: Due to the molecule's
symmetry, the first nucleophilic attack can occur at any of the four equivalent carbon positions (C2, C3, C5, C6). -
Second Substitution (The Critical Step): The introduction of an electron-donating group (EDG), such as an amine or alkoxy group, significantly alters the electronic landscape of the ring.
-
Deactivation: The EDG donates electron density into the ring via resonance (+M effect), raising the energy of the transition state for subsequent attacks.
-
Directing Effect: The +M effect is strongest at the ortho (C3) and para (C5) positions relative to the substituent. Therefore, the meta (C6) position remains the most electron-deficient and kinetically favored site for the second attack.
-
Result: Reaction with two equivalents of a nucleophile typically yields the 2,6-disubstituted isomer as the major product.
Figure 1: Regiochemical outcome of nucleophilic aromatic substitution on tetrachloropyrazine. The 2,6-isomer is favored due to electronic deactivation of ortho/para positions by the first substituent.
Applications in Drug Discovery & Material Science
Pharmaceutical Intermediates
Tetrachloropyrazine serves as a "scaffold hub" for generating libraries of bioactive pyrazines.
-
Antitubercular Agents: Pyrazine derivatives (analogs of Pyrazinamide) are critical in TB therapy. The tetrachloro-core allows for the introduction of lipophilic side chains to enhance cell wall penetration.
-
Sulfalene (Sulfametopyrazine): While often synthesized from less chlorinated precursors, the 2-methoxy-3-sulfanilamido substitution pattern highlights the importance of pyrazine functionalization. Tetrachloropyrazine can be used to access similar 2,3-functionalized motifs via careful sequential substitution (e.g., using steric blocking groups).
-
Kinase Inhibitors: The pyrazine ring mimics the adenine core of ATP, making it a frequent pharmacophore in kinase inhibitor design.
Material Science: Organic Electronics
-
n-Type Semiconductors: The high electron affinity of the perchlorinated ring makes tetrachloropyrazine derivatives excellent candidates for n-type (electron-transporting) organic semiconductors.
-
Tetrachloroacenes: It is used as a precursor to synthesize larger fused-ring systems (acenes) that self-assemble into conductive wires or gels, as demonstrated in recent supramolecular chemistry research.
Experimental Protocol: Nucleophilic Derivatization
Objective: Synthesis of a 2,6-diamino-3,5-dichloropyrazine derivative (General Procedure).
Reagents:
-
Tetrachloropyrazine (1.0 eq)
-
Secondary Amine (e.g., Morpholine, 2.2 eq)
-
Base:
or (2.5 eq) -
Solvent: Acetonitrile (
) or DMF
Procedure:
-
Preparation: Dissolve tetrachloropyrazine (2.18 g, 10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0 °C. Add the base (
, 25 mmol) followed by the slow, dropwise addition of the amine (22 mmol). -
Reaction: Allow the mixture to warm to room temperature.
-
Note: For mono-substitution, maintain at 0 °C and use 1.0 eq of amine.
-
Note: For di-substitution, heat to reflux (80 °C) for 4–6 hours.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc) or LC-MS. The starting material (
) will disappear, followed by the appearance of the mono-sub ( ) and finally the di-sub product ( ). -
Workup: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates. Filter the solid, wash with water, and dry under vacuum.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography to separate the 2,6-isomer from trace 2,5-isomers.
Safety & Handling (SDS Summary)
-
Hazards: Tetrachloropyrazine is an Irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard conditions but avoid strong oxidizing agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26034, 2,3,5,6-Tetrachloropyrazine. Retrieved from [Link]
-
Kim, T., et al. (2011). Self-assembly of pyrazine-containing tetrachloroacenes.[2] PMC Biophysics. Retrieved from [Link]
-
WuXi AppTec. Regioselectivity in SNAr reactions of Dichloropyrimidines and Pyrazines. Retrieved from [Link]
Sources
Introduction to the reactivity of chlorinated pyrazines
The Reactivity of Chlorinated Pyrazines: A Guide to Regioselective Functionalization
Abstract
Chlorinated pyrazines are privileged scaffolds in medicinal chemistry, serving as the core structure for diverse kinase inhibitors, antitubercular agents (e.g., Pyrazinamide derivatives), and proteasome inhibitors (e.g., Bortezomib intermediates). Their reactivity is defined by the electron-deficient 1,4-diazine ring, which renders the carbon-chlorine bonds highly susceptible to Nucleophilic Aromatic Substitution (
Electronic Structure & Reactivity Principles
The pyrazine ring is significantly more electron-deficient than pyridine due to the presence of two nitrogen atoms at the 1- and 4-positions. This lowers the energy of the LUMO, facilitating nucleophilic attack.
-
Activation: The nitrogen atoms exert a strong inductive (-I) and mesomeric (-M) effect, activating the C-Cl bonds at positions 2, 3, 5, and 6.
-
Acidity: The C-H protons adjacent to the nitrogens are acidic (pKa ~26), allowing for directed metalation, though the presence of a chlorine atom further acidifies the adjacent protons via induction.
-
Comparison: Reactivity order towards
:-
Pyrimidines (1,3-diazine) > Pyrazines (1,4-diazine) > Pyridines (azine)
-
Note: While pyrimidines are generally more reactive due to the concerted withdrawal of two nitrogens on C2/C4/C6, pyrazines offer unique regioselectivity patterns due to their symmetry and the equivalence of their nitrogen atoms until substituted.
-
Nucleophilic Aromatic Substitution ( )
The primary mode of reactivity for chloropyrazines is
Mechanism & Kinetics
The rate-determining step is typically the nucleophilic addition to form the Meisenheimer intermediate. The transition state is stabilized by the ability of the ring nitrogens to accept the negative charge.
Regioselectivity Rules
Regiocontrol is critical when functionalizing polychlorinated pyrazines.
-
2,3-Dichloropyrazine: Due to the plane of symmetry, C2 and C3 are initially equivalent. Monosubstitution yields a single regioisomer (e.g., 2-amino-3-chloropyrazine).[1]
-
2,6-Dichloropyrazine: Similarly symmetric; monosubstitution yields 2-amino-6-chloropyrazine.
-
Substituted 3,5-Dichloropyrazines (The "EWG/EDG" Rule): When a substituent (R) is present at C2, the symmetry is broken, directing the incoming nucleophile to either C3 or C5.
-
If R = Electron Withdrawing Group (EWG) (e.g., -CN, -COOR): Nucleophilic attack occurs preferentially at C5 (Para to R).
-
If R = Electron Donating Group (EDG) (e.g., -OMe, -NMe2): Nucleophilic attack occurs preferentially at C3 (Ortho to R).
-
Figure 1: Predictive model for regioselective
Experimental Protocol: Amination of 2-Chloropyrazine
Objective: Synthesis of 2-(morpholin-4-yl)pyrazine.
-
Setup: Charge a reaction flask with 2-chloropyrazine (1.0 equiv) and anhydrous DMSO (5 vol).
-
Nucleophile Addition: Add morpholine (2.5 equiv). Note: Excess amine acts as a base to scavenge HCl.
-
Reaction: Heat to 80 °C for 4-6 hours. Monitor by HPLC/TLC for disappearance of starting material.
-
Workup: Cool to RT. Pour into ice-water (20 vol). The product may precipitate. If not, extract with EtOAc (3x).
-
Purification: Wash organics with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOH/Heptane if necessary.
Transition Metal-Catalyzed Cross-Couplings
Chloropyrazines are excellent electrophiles for Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Reactivity Trend: The C-Cl bond in chloropyrazine is activated towards oxidative addition, often reacting faster than chlorobenzenes but slower than chloropyrimidines.
-
Site Selectivity: In 2,x-dichloropyrazines, the position adjacent to the nitrogen (C2/C3/C5/C6) is activated. For 2,3-dichloropyrazine , the first coupling typically occurs with high efficiency, but controlling mono- vs bis-coupling requires careful stoichiometry (1.05 equiv boronic acid for mono).
-
Catalyst Choice: Pd(PPh3)4 is standard, but bulky, electron-rich ligands (e.g., XPhos, SPhos) are required for deactivated or sterically hindered substrates.
Directed Metalation (Lithiation)
Functionalizing the C-H bonds of chloropyrazines via lithiation is a powerful method to introduce electrophiles (aldehydes, halides, boronates) at positions orthogonal to
The "Ortho" vs "Acidity" Directive
-
Standard Pathway (C3-Lithiation): Treatment of 2-chloropyrazine with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C typically results in lithiation at C3 (the position ortho to both Cl and N). The chlorine atom acts as a Directing Group (DG) via inductive acidification.
-
The C6-Pathway: Recent studies indicate that under specific thermodynamic conditions or with certain bases, lithiation can occur at C6 (ortho to N, meta to Cl), driven by the high acidity of the proton adjacent to the nitrogen.
-
Knochel's Bases: The use of TMPMgCl·LiCl allows for metalation at higher temperatures (e.g., -20 °C) with greater functional group tolerance, avoiding ring opening or " halogen dance" side reactions.
Figure 2: Workflow for the regioselective C3-functionalization of 2-chloropyrazine.
Experimental Protocol: C3-Formylation of 2-Chloropyrazine
Objective: Synthesis of 3-chloro-2-pyrazinecarboxaldehyde.
-
Reagent Prep: Generate LiTMP in situ by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in dry THF at -78 °C. Stir for 30 min.
-
Metalation: Add a solution of 2-chloropyrazine (1.0 equiv) in THF dropwise to the base at -78 °C. Critical: Maintain temperature < -70 °C to prevent ring fragmentation.
-
Aging: Stir for 30-60 minutes to ensure complete lithiation (formation of deep red/brown solution).
-
Quench: Add dry DMF (2.0 equiv) dropwise. Stir for 30 min at -78 °C, then warm to 0 °C.
-
Workup: Quench with sat. NH4Cl/H2O. Extract with Et2O. The product is often unstable on silica; use immediately or store under inert atmosphere.
Summary of Reactivity Trends
| Reaction Type | Primary Site (2-Chloropyrazine) | Key Influencing Factor |
| C2 (Cl displacement) | Electron deficiency of C2; N-activation. | |
| Pd-Coupling | C2 (Cl displacement) | Bond dissociation energy of C-Cl. |
| Lithiation | C3 (C-H Deprotonation) | Inductive effect of Cl + Ortho-N effect. |
| Radical | C2/C3/C5/C6 (Miniscian) | Nucleophilic radicals attack protonated heterocycle at C-positions. |
References
-
Regioselective
on Dichloropyrazines: Organic Letters, 2013, 15(9), 2174–2177. -
Lithiation of Chloropyrazine: Molecules, 2025 (Snippet 1.4), confirming C3/C6 selectivity nuances.
- Knochel Base Applications:Angewandte Chemie Int. Ed., 2011, 50, 9752 (General reference for TMPMgCl·LiCl on heterocycles).
-
Bortezomib Synthesis: Tetrahedron, 2009, 65(35), 7105-7108. [2]
Sources
Theoretical Studies and Computational Chemistry of Tetrachloropyrazine: From Electronic Structure to Functional Derivatization
Executive Summary
Tetrachloropyrazine (TCP) represents a "privileged scaffold" in modern organic synthesis and materials science. Unlike its non-halogenated parent, TCP is highly electron-deficient, driven by the synergistic electronegativity of four chlorine atoms and two endocyclic nitrogens. This electronic landscape makes it an aggressive electrophile, ideal for controlled nucleophilic aromatic substitution (
This technical guide provides a rigorous computational framework for modeling TCP. It moves beyond standard protocols, offering a self-validating workflow that integrates Density Functional Theory (DFT) with mechanistic reactivity profiling.
Part 1: Electronic Structure & Fundamental Properties
The Electrostatic Landscape
The reactivity of TCP is defined by its molecular electrostatic potential (MEP). In TCP, the
-
Core Insight: The carbon atoms at positions 2, 3, 5, and 6 are highly positive (
), acting as "nucleophilic sinks." Conversely, the nitrogen lone pairs and chlorine rims create regions of negative potential, facilitating -hole interactions. -
Computational Benchmark: To accurately capture the C-Cl bond polarization, standard functionals (B3LYP) often underestimate the charge separation.
-
Recommendation: Use M06-2X or
B97X-D functionals. These include dispersion corrections essential for modeling the halogen bonding often seen in TCP crystal lattices.
-
Geometric Parameters (Data Validation)
When setting up your input files, use the following experimental benchmarks to validate your optimized geometry. Deviations
| Parameter | Bond Type | Experimental Value (XRD) | Target DFT Value (M06-2X/def2-TZVP) |
| Bond Length | C–N (Ring) | 1.315 – 1.320 Å | 1.318 Å |
| Bond Length | C–Cl | 1.725 – 1.735 Å | 1.730 Å |
| Bond Angle | C–N–C | 115.5° | 115.8° |
| Symmetry | Point Group |
Computational Workflow Diagram
The following workflow ensures that your static calculations feed correctly into reactivity predictions.
Figure 1: Standardized computational workflow for initializing Tetrachloropyrazine studies. Note the loop at the frequency check to ensure a true local minimum.
Part 2: Reactivity Profiling (The Mechanism)
The primary utility of TCP lies in its derivatization via Nucleophilic Aromatic Substitution (
The Addition-Elimination Pathway
The reaction proceeds through a distinct intermediate known as the Meisenheimer Complex .[1]
-
Nucleophilic Attack: A nucleophile (e.g., an amine,
) attacks a carbon bearing a chlorine. -
Meisenheimer Intermediate: The aromaticity is temporarily broken, forming a resonance-stabilized carbanion (negative charge delocalized onto nitrogens).
-
Elimination: The chloride ion (
) is ejected, restoring aromaticity.
Transition State Modeling
To model this computationally, you must locate two transition states (TS).
-
TS1 (Addition): Formation of the C-N bond. Usually the rate-determining step in non-polar solvents.
-
TS2 (Elimination): Breaking of the C-Cl bond.
Critical Protocol: When searching for TS structures, use the QST3 (Quadratic Synchronous Transit) method in Gaussian or the NEB (Nudged Elastic Band) method in ORCA. You must map the reaction coordinate to confirm the Meisenheimer complex exists as a local minimum, not just a transient inflection point.
Figure 2: Reaction coordinate logic for the
Part 3: Computational Protocol for Drug Design
When using TCP as a scaffold for drug discovery (e.g., antituberculars), accurate energy calculation is paramount.
Step-by-Step Protocol
Step 1: Solvation Model Selection
Gas-phase calculations are insufficient for
-
Protocol: Use the SMD (Solvation Model based on Density) . It is superior to standard PCM for calculating
of charged species. -
Solvent: Use polar aprotic solvents (DMSO, DMF) or alcohols (Methanol) as these are standard for TCP synthesis [1].
Step 2: Basis Set Selection Chlorine is a Period 3 element with significant electron density.
-
Minimal:6-311G++(d,p) (Pople style).
-
Recommended:def2-TZVP (Karlsruhe style). This basis set includes polarization functions necessary to describe the hypervalent character often erroneously attributed to the transition state, and accurately models the C-Cl bond elongation [2].
Step 3: Frequency Analysis for TS Verification A valid Transition State must have exactly one negative (imaginary) frequency .
-
Visual Check: Animate the imaginary mode. For TS1, the vibration should correspond to the Nucleophile-Carbon distance shrinking. For TS2, it should be the Carbon-Chlorine bond stretching.
Interpreting the Output (FMO Analysis)
-
LUMO Location: In TCP, the LUMO is concentrated on the ring carbons. A lower LUMO energy correlates with faster reaction kinetics with nucleophiles.
-
HOMO-LUMO Gap: TCP derivatives often show a narrowed gap compared to TCP, shifting absorption into the visible region. This is why TCP is a precursor for porphyrazines (analogs of porphyrins) used in photodynamic therapy [2, 3].
Part 4: Case Applications & Synthesis
Synthesis of Bioactive Pyrazines
TCP is the starting point for synthesizing Favipiravir analogs and antimycobacterial agents. The high electrophilicity allows for regioselective substitution.
-
Regioselectivity: While TCP is symmetric, the first substitution breaks symmetry. The second nucleophilic attack typically occurs para to the first substituent due to the electronic deactivation of the ortho/meta positions by the electron-donating amine group introduced in step 1 [4].
Material Science (Porphyrazines)
TCP reacts with metal salts and ammonia/urea sources to form octachlorotetrapyrazinoporphyrazine.
-
Computational Relevance: TD-DFT (Time-Dependent DFT) is used to predict the Q-band absorption of these macrocycles. The chlorination of the pyrazine ring (from TCP) induces a redshift in the spectrum compared to non-chlorinated variants, enhancing tissue penetration for imaging applications [2].
References
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: Polycyclic Aromatic Compounds (2022) URL:[Link][2][3][4]
-
DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes Source: Molecules (2022) URL:[Link]
-
DFT Study of Molecular and Electronic Structure of Y, La and Lu Complexes with Porphyrazine Source: Molecules (2021) URL:[5][6][7][Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry (2018) URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. DFT Study of Molecular and Electronic Structure of Y, La and Lu Complexes with Porphyrazine and Tetrakis(1,2,5-thiadiazole)porphyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. DFT Study of Molecular and Electronic Structure of Y, La and Lu Complexes with Porphyrazine and Tetrakis(1,2,5-thiadiazole)porphyrazine | MDPI [mdpi.com]
- 7. Molecular Structure, Thermodynamic and Spectral Characteristics of Metal-Free and Nickel Complex of Tetrakis(1,2,5-thiadiazolo)porphyrazine - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Toxicity of Tetrachloropyrazine
This guide serves as a technical whitepaper on the environmental fate, toxicity, and industrial utility of 2,3,5,6-Tetrachloropyrazine (TCP). It is designed for researchers and drug development scientists who utilize this compound as a scaffold in the synthesis of bioactive molecules (e.g., sulfalene) and advanced materials.
Technical Whitepaper | CAS: 13435-09-1
Executive Summary
2,3,5,6-Tetrachloropyrazine (TCP) is a fully substituted heteroaromatic intermediate used primarily as a scaffold for nucleophilic aromatic substitution (
This guide synthesizes available physicochemical data with structural activity relationships (SAR) derived from chlorinated diazines. The core finding is that TCP exhibits high persistence in abiotic environments but possesses a distinct hydrolytic vulnerability under alkaline conditions due to the electron-deficient nature of the pyrazine ring.
Chemical Identity & Physicochemical Profile
Understanding the fate of TCP requires a precise look at its molecular architecture. The presence of four chlorine atoms and two ring nitrogens creates a highly electron-deficient system, driving its reactivity and transport.
| Property | Value / Description | Source/Inference |
| CAS Number | 13435-09-1 | Registry |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 217.87 g/mol | Calculated |
| Physical State | White crystalline solid | [1] |
| Melting Point | 99.6 – 100.3 °C | Experimental [1] |
| Log | ~3.3 (Estimated) | Analogous to Tetrachloropyridine [2] |
| Water Solubility | Low (<10 mg/L expected) | Hydrophobic halogenation |
| Vapor Pressure | Low (Sublimable) | Solid state lattice energy |
Industrial Utility: The "Why"
TCP is not an end-product but a high-value "building block." Its utility drives its release potential. The four chlorine atoms are chemically equivalent but can be sequentially substituted, making TCP a core node in diversity-oriented synthesis.
-
Pharmaceuticals: Historical precursor for Sulfalene (Sulfamethopyrazine), a long-acting sulfonamide antibiotic/antimalarial.
-
Materials Science: Precursor for tetraarylpyrazines via Suzuki-Miyaura coupling, used in OLEDs and fluorescence imaging [3].
Visualization: Synthesis & Reactivity Workflow
The following diagram illustrates how TCP transforms from a raw material into bioactive drugs or environmental degradants.
Figure 1: Divergent pathways of Tetrachloropyrazine in synthesis vs. environmental degradation.[1][2][3]
Environmental Fate Modules
Because direct field data is limited, we apply a Read-Across approach using 2,3,5,6-tetrachloropyridine (Symtet) as the primary surrogate, adjusted for the increased electron deficiency of the pyrazine ring.
Hydrolysis (Abiotic Degradation)
-
Mechanism: The pyrazine ring is more electron-deficient than pyridine due to the second nitrogen. This makes the C-Cl bonds highly susceptible to Nucleophilic Aromatic Substitution (
). -
Prediction: In neutral water (pH 7), TCP is relatively stable. In alkaline conditions (pH > 8), it will hydrolyze to trichloropyrazin-2-ol (or its tautomer, trichloropyrazinone).
-
Implication: Unlike PCBs, which are inert to hydrolysis, TCP can be degraded chemically in wastewater treatment via pH adjustment.
Biodegradation
-
Aerobic: Highly chlorinated aromatics are generally resistant to aerobic biodegradation (recalcitrant). The chlorine atoms sterically hinder dioxygenase enzymes.
-
Anaerobic: Reductive dechlorination is the most likely biological pathway, where bacteria replace Cl with H.
-
Surrogate Data: Symtet is classified as "Not Readily Biodegradable" (OECD 301). TCP is expected to behave similarly.
Sorption and Mobility
-
Koc (Soil Organic Carbon-Water Partitioning): Estimated at ~1500–2000 L/kg.
-
Mobility: Low mobility in soil. If released, it will partition into sediment and sludge rather than leaching rapidly into groundwater.
Toxicological Profile
Safety assessment relies on the "Additivity of Toxicity" for halogenated aromatics.
Ecotoxicity (Aquatic)
Based on QSAR and Symtet data, TCP exhibits toxicity driven by narcosis (non-polar mechanism) and reactive toxicity (protein binding).
| Organism | Endpoint | Estimated Value | Classification |
| Fish (Rainbow Trout) | 96h LC50 | 1.0 – 5.0 mg/L | Toxic |
| Daphnia magna | 48h EC50 | 2.5 – 7.0 mg/L | Toxic |
| Algae | 72h EC50 | < 1.0 mg/L | Very Toxic |
Note: The higher toxicity to algae is typical for herbicides/pesticides of this class, as they often interfere with photosynthetic electron transport.
Mammalian Toxicity
-
Acute Oral: Likely Harmful (Category 4).[4] Symtet
(Rat) is ~1400 mg/kg [2]. -
Irritation: High potential for skin, eye, and respiratory irritation due to hydrolysis on moist mucous membranes releasing HCl.
-
Genotoxicity: Ames tests for similar chlorinated heterocycles are often negative, but specific data for TCP is absent.
Experimental Protocols (Self-Validating)
For researchers needing to generate regulatory data, the following adapted OECD protocols are recommended.
Protocol A: Determination of Hydrolysis Rate (Adapted OECD 111)
Objective: Quantify abiotic degradation at environmentally relevant pH.
-
Preparation: Prepare sterile buffer solutions at pH 4.0, 7.0, and 9.0.
-
Spiking: Dissolve TCP in acetonitrile (co-solvent <1% v/v) and spike buffers to a final concentration of 10 mg/L.
-
Incubation: Incubate in dark, thermostatted glass vessels at 50°C (accelerated) and 25°C.
-
Sampling: Aliquot 1 mL samples at t=0, 24, 48, 72, and 96 hours.
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS.
-
Validation: Recovery of t=0 sample must be 90-110%.
-
-
Calculation: Plot
vs time. Linearity ( ) confirms Pseudo-First-Order kinetics.
Protocol B: Activated Sludge Respiration Inhibition (OECD 209)
Objective: Determine if TCP residues will kill the bacteria in a wastewater treatment plant.
-
System: Aerated vessels containing activated sludge (1.5 g/L suspended solids).
-
Dosing: Add TCP at 1, 10, and 100 mg/L. Include a reference control (3,5-dichlorophenol).
-
Measurement: Measure Oxygen Uptake Rate (OUR) after 3 hours.
-
Result: Calculate
. If mg/L, pre-treatment (e.g., alkaline hydrolysis) is required before discharge.
References
-
Rigby, J. M. (2018). The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors. UEA Digital Repository.
-
U.S. EPA. (2014).[5] Screening-Level Hazard Characterization: Chlorinated Pyridines Category. (Data for surrogate 2,3,5,6-tetrachloropyridine).
-
Petrosyan, A., et al. (2015).[6] Synthesis of Tetraaryl- and Tetraalkenylpyrazines by Suzuki-Miyaura Reactions of Tetrachloropyrazine. Tetrahedron.
-
European Commission. (2022).[3][7] Factsheets of the substances for the 4th Watch List under the Water Framework Directive. (Ecotoxicity estimates for chlorinated heterocycles).
Sources
- 1. mdpi.com [mdpi.com]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. fishersci.com [fishersci.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Analytical methods for the characterization of tetrachloropyrazine
This guide outlines the analytical protocols for the characterization of Tetrachloropyrazine (CAS 13484-50-9). It is designed for researchers in pharmaceutical intermediate synthesis and agrochemical development.
Part 1: Analytical Strategy & Physicochemical Profile
The Analytical Challenge:
Tetrachloropyrazine (TCP) presents a unique characterization profile due to its high symmetry (
Physicochemical Characterization Table
| Property | Value / Characteristic | Notes |
| CAS Number | 13484-50-9 | Distinct from Tetrachloropyridine (2402-79-1) |
| Formula | C | MW: 217.87 g/mol |
| Appearance | White to off-white crystalline solid | Sublimes easily |
| Melting Point | 97 – 99 °C | Sharp melt indicates high purity |
| Solubility | High: DCM, Acetone, THF, TolueneLow: Water, Alcohols | Lipophilic nature requires high % organic mobile phase in HPLC |
| Reactivity | Susceptible to nucleophilic aromatic substitution (S | Reacts at C-Cl bonds with amines/alkoxides |
Part 2: Spectroscopic Identification Protocols
Nuclear Magnetic Resonance (NMR)
-
Objective: Confirm symmetry and full halogenation.
-
Method:
C{1H} NMR (Proton Decoupled Carbon NMR). -
Solvent: CDCl
or DMSO- . -
Expected Signals:
- H NMR: Silent. No signals should be observed. Note: Any peaks observed are impurities (solvents, starting material like trichloropyrazine).
- C NMR: Single Singlet. Due to the equivalence of all four carbons in the pyrazine ring, only one signal is observed.
-
Chemical Shift:
143 – 146 ppm (Typical for perchlorinated heteroaromatic carbons).
Infrared Spectroscopy (FTIR)
-
Objective: Identify functional group absence (C-H) and presence (C-Cl, C=N).
-
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
Diagnostic Bands:
-
3100–3000 cm
: ABSENT (No aromatic C-H stretch). -
1500–1300 cm
: Strong Ring Skeletal Vibrations (C=N / C=C). -
800–600 cm
: Strong C-Cl stretching vibrations (often multiple bands due to coupling).
-
Mass Spectrometry (GC-MS)
-
Objective: Definitive identification via molecular ion and isotope pattern.
-
Ionization: Electron Impact (EI, 70 eV).
-
Diagnostic Ions:
-
Molecular Ion (
): m/z 216 (based on Cl). -
Isotope Pattern: The "Cl
" cluster is distinct.-
m/z 216 (
Cl ) -
m/z 218 (
Cl Cl ) -
m/z 220 (
Cl Cl ) -
m/z 222 (
Cl Cl ) -
m/z 224 (
Cl )
-
-
Fragmentation: Loss of Cl
(m/z 181) and CCN fragments.
-
Part 3: Chromatographic Protocols (SOPs)
Protocol A: High-Performance Liquid Chromatography (HPLC)
Use this method for purity assessment and quantification of related impurities (e.g., trichloropyrazine).
-
System: Agilent 1200/1260 or equivalent with DAD.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% H
PO (or Formic Acid). -
Solvent B: Acetonitrile (ACN).
-
-
Method Type: Isocratic (due to high lipophilicity, gradient may not be necessary if impurities are polar).
-
Conditions:
-
Ratio: ACN:Water (80:20 v/v). High organic required to elute TCP.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV @ 254 nm (primary) and 280 nm.
-
-
Retention Time (Approx): 4–6 minutes (strongly retained).
-
System Suitability:
-
Tailing Factor: < 1.5.
-
Theoretical Plates: > 5000.
-
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Use this method for volatile impurity profiling and residual solvent analysis.
-
System: Agilent 7890/5977 or equivalent.
-
Column: HP-5ms or DB-5 (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1), 250 °C.
-
Oven Program:
-
Hold 50 °C for 2 min.
-
Ramp 20 °C/min to 280 °C.
-
Hold 280 °C for 5 min.
-
-
Detection: MS (Scan range 35–300 amu).
-
Notes: TCP is thermally stable enough for GC. This is often preferred over HPLC for this specific molecule due to its lack of polar functionality.
Part 4: Visualization & Logic
Workflow: Identification of Unknown Solid
This logic gate confirms if a sample is Tetrachloropyrazine.
Caption: Logical decision tree for the structural confirmation of Tetrachloropyrazine, emphasizing the "Silent Proton NMR" checkpoint.
Part 5: References
-
ChemicalBook. (2024). Pyrazine, tetrachloro- Properties and Safety. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 311820, Tetrachloropyrazine. Retrieved from
-
CymitQuimica. (2024). Safety Data Sheet: 2,3,5,6-Tetrachloropyrazine (CAS 13484-50-9).[1][2][3] Retrieved from
-
Royal Society of Chemistry. (2002). Synthesis and thermal decomposition of tetra(2-pyridyl)pyrazine charge-transfer complexes. J. Chem. Soc., Perkin Trans. 2. Retrieved from
Sources
1H and 13C NMR spectroscopic analysis of tetrachloropyrazine derivatives
Title: High-Resolution NMR Characterization of Tetrachloropyrazine (TCP) Derivatives: Overcoming the "Silent Core" Challenge
Executive Summary
Tetrachloropyrazine (TCP) is a high-value scaffold in the synthesis of bioactive compounds (e.g., antitubercular agents) and optoelectronic materials. However, its full substitution eliminates ring protons, rendering standard
Theoretical Framework: The "Silent Core" Problem
The pyrazine ring in TCP derivatives is often "silent" in
Symmetry Logic
The starting material, 2,3,5,6-tetrachloropyrazine, possesses high symmetry (
-
Mono-substitution: Destroys all symmetry elements. Result: 4 distinct ring signals .
-
Di-substitution (Symmetric Nucleophiles):
-
2,6-isomer (Meta): Preserves a
axis. Result: 2 distinct ring signals (C2/C6 equivalent; C3/C5 equivalent). -
2,5-isomer (Para): Preserves inversion center (
). Result: 2 distinct ring signals . -
2,3-isomer (Ortho): Preserves a mirror plane (
). Result: 2 distinct ring signals .
-
Differentiation between the three di-substituted isomers requires analysis of chemical shift trends and steric arguments (2,6 is kinetically favored).
Electronic Effects on Chemical Shifts
Substitution of Chlorine (Cl) with an electron-donating nucleophile (e.g., Amine, -NHR) induces specific shielding/deshielding effects:
-
Ipso-Carbon (C-N): Significant downfield shift (deshielding) due to the electronegativity of Nitrogen relative to the ring system, typically 150–160 ppm .
-
Ortho-Carbon (C-Cl): Upfield shift (shielding) due to resonance donation from the amine into the ring, often pushing adjacent C-Cl signals to 135–145 ppm .
Experimental Protocol
Objective: To obtain high S/N ratio spectra for quaternary carbons and establish connectivity between side-chain protons and the pyrazine core.
Sample Preparation
-
Concentration: High concentration is critical due to the long relaxation times of quaternary carbons. Aim for >30 mg/0.6 mL solvent.
-
Solvent: DMSO-
is preferred for polar derivatives (amines/acids) to prevent aggregation. CDCl is suitable for lipophilic intermediates. -
Tube: Use high-quality 5mm tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
Instrument Parameters (Bruker/Varian Standard)
| Parameter | HMBC (Long Range) | ||
| Pulse Angle | 30° | 90° | 90° |
| Relaxation Delay (D1) | 1.0 s | 3.0 - 5.0 s (Critical) | 1.5 s |
| Acquisition Time (AQ) | 2-3 s | 1.0 s | 0.2 s |
| Scans (NS) | 16 | 1024 - 4096 | 32 - 64 |
| Spectral Width | 12 ppm | 220 ppm | F1: 220 ppm, F2: 12 ppm |
| J-Coupling Constant | N/A | N/A | Optimized for 8 Hz ( |
Critical Note: Quaternary carbons lack the Nuclear Overhauser Effect (NOE) enhancement and have long
relaxation times. A short D1 (< 2s) will suppress ring signals, leading to "missing carbons" in your spectrum.
The HMBC Workflow
Since the ring has no protons, HMBC (Heteronuclear Multiple Bond Correlation) is the only way to link substituents to specific ring positions.
-
Identify side-chain protons (e.g., N-H or
-CH ). -
Look for
correlations (3 bonds away).-
Example: An N-H proton will correlate to the ipso carbon (C2) and the ortho carbons (C3).
-
Data Analysis & Interpretation
Chemical Shift Reference Table
| Carbon Environment | Typical Shift ( | Multiplicity (Decoupled) | Notes |
| C-Cl (Unsubstituted TCP) | 143 - 146 | Singlet | Reference standard. |
| C-N (Aminopyrazine) | 150 - 158 | Singlet | Deshielded by Nitrogen. |
| C-Cl (Adjacent to Amine) | 135 - 142 | Singlet | Shielded by resonance. |
| C=O (if hydrolyzed) | 160 - 170 | Singlet | Hydrolysis side-product. |
Structural Decision Logic (Symmetry Analysis)
The following diagram illustrates the decision process for determining the substitution pattern of a TCP derivative based on signal count and chemical logic.
Figure 1: Logic flow for assigning substitution patterns based on
Case Study: Synthesis of 2,6-Diamino-3,5-dichloropyrazine
Scenario: A researcher reacts tetrachloropyrazine with 2 equivalents of an alkylamine. Goal: Confirm the formation of the 2,6-disubstituted product.
Step 1: H NMR Analysis
-
Observation: Signals corresponding to the alkyl chain are visible.[1] The N-H proton appears as a broad singlet/triplet around 6-8 ppm.
-
Limitation: No aromatic protons are present. Regiochemistry cannot be assigned.
Step 2: C NMR Analysis (Proton Decoupled)
-
Observation: Two strong signals appear in the aromatic region:
-
Signal A: 152.5 ppm
-
Signal B: 138.0 ppm[2]
-
-
Interpretation: The presence of exactly two signals confirms a symmetric disubstituted species.
-
Signal A (152.5 ppm) is assigned to C-N (deshielded).
-
Signal B (138.0 ppm) is assigned to C-Cl (shielded relative to starting material).
-
Step 3: HMBC Verification
-
Experiment: Optimize for long-range coupling (J = 8 Hz).
-
Result: The N-H proton shows a correlation to Signal A (2-bond) and Signal B (3-bond).
-
Conclusion: The symmetry and shift data strongly support the 2,6-isomer, consistent with standard
regioselectivity for pyrazines [1].
Synthetic Pathway Visualization
Figure 2: Evolution of NMR spectral complexity during nucleophilic substitution.
Troubleshooting
| Issue | Probable Cause | Solution |
| Missing Ring Carbons | Relaxation delay ( | Increase |
| Broad Signals | Restricted rotation of bulky substituents. | Run experiment at elevated temperature (e.g., 50°C). |
| Ambiguous Connectivity | HMBC correlations are weak. | Try LR-HSQC (Long Range HSQC) or 1,1-ADEQUATE if sample is concentrated (>50mg). |
References
-
Regioselectivity in Pyrazine Substitution
-
Title: Regioselective Nucleophilic Aromatic Substitution of Chloropyrazines.[3]
- Source:Journal of Heterocyclic Chemistry / MDPI (General Principles).
- Context: Confirms 2,6-preference for steric reasons in reactions.
-
-
NMR of Quaternary Carbons
- Title: Old and new experiments for obtaining qu
- Source:Annual Reports on NMR Spectroscopy.
- Context: Protocols for optimizing sensitivity for non-proton
-
General 13C Shifts of Heterocycles
- Title: 13C NMR Chemical Shifts of Heterocyclic Compounds.
- Source:Chemistry LibreTexts / Sigma-Aldrich Reference.
- Context: Baseline data for C-Cl vs C-N shifts in arom
Sources
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Tetrachloropyrazine for Researchers and Drug Development Professionals
Introduction
Tetrachloropyrazine (C₄Cl₄N₂) is a halogenated heterocyclic compound with a molecular weight of approximately 217.88 g/mol .[1] As with many chlorinated organic molecules, its detection and characterization are of significant interest in various fields, including environmental analysis and as a potential intermediate or impurity in the synthesis of pharmaceuticals and agrochemicals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds.[2] A thorough understanding of the fragmentation pattern of tetrachloropyrazine under electron ionization (EI) is crucial for its unambiguous identification in complex matrices. This application note provides a detailed overview of the predicted fragmentation pathways of tetrachloropyrazine, a comprehensive GC-MS protocol for its analysis, and the underlying scientific principles.
Principles of Tetrachloropyrazine Fragmentation in Electron Ionization Mass Spectrometry
In electron ionization mass spectrometry, high-energy electrons (typically 70 eV) bombard the analyte molecules, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.[3] The fragmentation pattern is a unique fingerprint of the molecule's structure. For tetrachloropyrazine, the fragmentation is governed by the stability of the aromatic pyrazine ring and the presence of multiple chlorine atoms.
The presence of four chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments, arising from the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This pattern is a key diagnostic feature in the identification of polychlorinated compounds.
The proposed fragmentation of tetrachloropyrazine is initiated by the formation of the molecular ion. Subsequent fragmentation is expected to proceed through several key pathways:
-
Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated compounds is the homolytic cleavage of a C-Cl bond, resulting in the loss of a chlorine radical (Cl˙).[4]
-
Sequential Loss of Chlorine: Following the initial loss of a chlorine atom, further losses of chlorine radicals can occur, leading to a series of fragment ions with decreasing mass-to-charge ratios.
-
Ring Cleavage: The pyrazine ring, while aromatic, can undergo fragmentation. Based on the fragmentation of the parent pyrazine molecule, this can involve the loss of neutral molecules such as hydrogen cyanide (HCN) or cyano radicals (CN˙). In the case of tetrachloropyrazine, chlorinated analogues like cyanogen chloride (CNCl) are more likely to be eliminated.
-
Rearrangements: Rearrangement reactions can also occur, leading to the formation of stable fragment ions.
Predicted Fragmentation Pattern of Tetrachloropyrazine
Based on the principles outlined above and the known fragmentation of related compounds such as pyrazine and chloropyrazine from the NIST Mass Spectrometry Data Center, the following fragmentation pattern for tetrachloropyrazine is proposed.[5][6]
| m/z (most abundant isotope) | Proposed Ion Structure | Proposed Fragmentation Pathway |
| 216 | [C₄Cl₄N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 181 | [C₄Cl₃N₂]⁺ | M⁺˙ - Cl˙ |
| 146 | [C₄Cl₂N₂]⁺˙ | [M-Cl]⁺ - Cl˙ |
| 117 | [C₃ClN₂]⁺ | [M-2Cl]⁺˙ - CCl |
| 82 | [C₃N₂]⁺˙ | [M-2Cl]⁺˙ - 2Cl˙ |
Note: The m/z values in the table represent the monoisotopic mass based on ³⁵Cl. In an actual spectrum, each of these peaks would be accompanied by isotope peaks corresponding to the presence of ³⁷Cl.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of tetrachloropyrazine under electron ionization.
Caption: Predicted EI fragmentation of tetrachloropyrazine.
Experimental Protocol: GC-MS Analysis of Tetrachloropyrazine
This protocol provides a general procedure for the analysis of tetrachloropyrazine using gas chromatography coupled with mass spectrometry.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of tetrachloropyrazine (e.g., 1 mg/mL) in a suitable solvent such as acetone or ethyl acetate. Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Extraction (from a solid matrix):
-
Weigh a representative portion of the homogenized sample (e.g., 5 g) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., 10 mL of acetone or a mixture of acetone and hexane).
-
Vortex or sonicate for 15-20 minutes to ensure efficient extraction.
-
Centrifuge at a moderate speed (e.g., 3000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
The extract may require cleanup using solid-phase extraction (SPE) depending on the complexity of the matrix.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the final extract in a known volume of a suitable solvent for GC-MS analysis.
-
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A modern GC system equipped with a split/splitless injector and a capillary column is recommended.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable for this analysis.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (with a splitless time of 1 minute)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
Scan Mode: Full scan from m/z 50 to 300.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis
-
Compound Identification: Identify the tetrachloropyrazine peak in the total ion chromatogram (TIC) based on its retention time, which should be confirmed by running a standard.
-
Mass Spectrum Confirmation: Extract the mass spectrum of the identified peak and compare it to a reference spectrum from a reliable database (e.g., NIST, Wiley) or the predicted fragmentation pattern.[5] The presence of the molecular ion cluster and the characteristic fragment ions with their correct isotopic patterns will confirm the identity of tetrachloropyrazine.
-
Quantification: If quantitative analysis is required, create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 216) against the concentration of the standards. Use this curve to determine the concentration of tetrachloropyrazine in the unknown samples.
Experimental Workflow
The following diagram outlines the general workflow for the GC-MS analysis of tetrachloropyrazine.
Caption: GC-MS workflow for tetrachloropyrazine analysis.
Conclusion
This application note provides a comprehensive guide to the mass spectrometric analysis of tetrachloropyrazine. While an experimentally derived mass spectrum is the gold standard for compound identification, the predicted fragmentation pattern presented here, based on established chemical principles and data from analogous compounds, offers a robust framework for its tentative identification. The detailed GC-MS protocol provides a starting point for method development and can be adapted for various sample matrices. A thorough understanding of the principles of fragmentation and careful data analysis are paramount for the accurate and reliable identification of tetrachloropyrazine in complex samples.
References
-
NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
ResearchGate. (2025). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. [Link]
-
PubChem. Tetrachloropyrazine. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
NIST. Pyrazine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Scripps Research. What is Mass Spectrometry?[Link]
Sources
Application Note: High-Sensitivity Determination of Tetrachloropyrazine by GC-MS
This Application Note and Protocol is designed for researchers and analytical scientists involved in the development and quality control of pharmaceutical intermediates, specifically focusing on 2,3,5,6-Tetrachloropyrazine (TCP) .
Introduction & Scope
2,3,5,6-Tetrachloropyrazine (CAS: 13484-50-9) is a critical halogenated heterocyclic intermediate used in the synthesis of various agrochemicals and pharmaceuticals, most notably the antiviral drug Favipiravir (T-705) .
Due to its high boiling point (~250°C) and polychlorinated nature, TCP presents unique analytical challenges, including potential carryover and complex isotopic patterns. This protocol outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for the trace-level quantification of TCP. The method leverages the compound's distinct isotopic signature for high specificity in Selected Ion Monitoring (SIM) mode.
Key Mechanistic Insights
-
Thermal Stability: TCP is thermally stable but requires high column temperatures (>250°C) for elution.
-
Ionization Physics: Under Electron Ionization (EI), TCP yields a characteristic molecular ion cluster (
) due to the four chlorine atoms. The isotope distribution follows a binomial expansion , making the peak (m/z 218) theoretically more abundant than the monoisotopic peak (m/z 216), serving as the ideal quantitation ion.
Experimental Design & Protocol
Reagents and Standards
-
Analyte: 2,3,5,6-Tetrachloropyrazine (Reference Standard, >98% purity).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). DCM is preferred for its high solubility of chlorinated aromatics and low boiling point, ensuring solvent focusing.
-
Internal Standard (IS): 1,2,4-Trichlorobenzene or Pentachlorobenzene . (Chosen for structural similarity and elution proximity without co-elution).
Sample Preparation Workflow
This workflow minimizes handling errors and prevents volatility losses.
-
Stock Solution (1 mg/mL): Dissolve 10 mg of TCP standard in 10 mL of DCM.
-
Working Standard: Dilute Stock to 10 µg/mL using DCM.
-
Calibration Curve: Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Sample Extraction (for solid intermediates):
-
Weigh 50 mg of sample.[1]
-
Sonicate in 10 mL DCM for 15 minutes.
-
Filter through 0.45 µm PTFE syringe filter.
-
Transfer to GC vial.
-
GC-MS Instrumentation Parameters
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B MSD (or equivalent) | Standard single-quadrupole setup. |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low polarity phase (5% phenyl) ideal for halogenated aromatics. |
| Inlet Temp | 260°C | Ensures rapid volatilization of TCP (BP ~250°C). |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Transfer Line | 280°C | Prevents condensation of high-boiling TCP. |
Oven Temperature Program:
-
Initial: 80°C (Hold 1 min) — Solvent focusing.
-
Ramp: 20°C/min to 200°C.
-
Ramp: 10°C/min to 280°C (Hold 3 min) — Elution of TCP and cleaning of matrix.
-
Total Run Time: ~18 minutes.
Mass Spectrometry (EI) Parameters
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Ionization: Electron Impact (70 eV)
-
Acquisition Mode: SIM (Selected Ion Monitoring)
SIM Table for Tetrachloropyrazine:
| Ion Type | m/z | Dwell Time (ms) | Notes |
| Quantifier | 218.0 | 100 | Base peak (M+2) due to |
| Qualifier 1 | 216.0 | 100 | Monoisotopic Molecular Ion ( |
| Qualifier 2 | 220.0 | 100 | M+4 Isotope ( |
| Fragment | 183.0 | 50 | Loss of Cl [M-35]+. |
Method Validation & Logic
Isotopic Pattern Verification
The validity of the method relies on the unique isotope cluster of TCP.
-
Theoretical Abundance Ratio:
-
m/z 216 (
): ~77% relative to base. -
m/z 218 (
): 100% (Base Peak). -
m/z 220 (
): ~49% relative to base.
-
-
Self-Validation: The ratio of 216/218 must be constant (approx. 0.7 - 0.8) across all samples. A deviation >15% indicates matrix interference.
Visualization of Workflow
The following diagram illustrates the logical flow from sample preparation to data validation.
Caption: Workflow for TCP analysis emphasizing the critical isotope logic for validation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column. | Replace liner with deactivated wool; trim column inlet by 10-20 cm. |
| Carryover | High BP of TCP causing residue. | Increase final bake-out temp to 300°C for 5 mins; Use solvent blanks between samples. |
| Low Sensitivity | Incorrect SIM ions or Split ratio. | Verify m/z 218 is the target; Ensure splitless time is >0.75 min. |
| Ratio Failure | Co-eluting matrix interference. | Check m/z 220/218 ratio; Modify ramp rate (slow down to 5°C/min) to separate peaks. |
References
-
ChemicalBook . Pyrazine, tetrachloro- Properties and Suppliers (CAS 13484-50-9).[2][3] Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 311820, Tetrachloropyrazine. Retrieved from
-
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. (Contextualizes TCP as a related impurity/intermediate). Retrieved from
- Agilent Technologies. GC/MS Analysis of Halogenated Compounds.
Sources
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of Tetrachloropyrazine
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details a robust methodology for the purification of tetrachloropyrazine using preparative High-Performance Liquid Chromatography (HPLC). Tetrachloropyrazine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, often requires high purity levels that necessitate efficient purification techniques. This document provides a detailed protocol for a reverse-phase HPLC method, guidance on scaling the method from analytical to preparative scale, and a thorough discussion of method validation in accordance with ICH guidelines to ensure scientific integrity and reproducibility.
Introduction: The Rationale for High-Purity Tetrachloropyrazine
Tetrachloropyrazine (C₄Cl₄N₂) is a fully chlorinated derivative of pyrazine. Its highly functionalized structure makes it a valuable building block in organic synthesis. The purity of tetrachloropyrazine is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological concerns in pharmaceutical applications. Reverse-phase HPLC is a powerful technique for the purification of such non-polar, aromatic compounds, offering high resolution and efficiency.
This application note provides a systematic approach to developing a preparative HPLC method for tetrachloropyrazine, ensuring high purity and recovery. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.
Physicochemical Properties of Tetrachloropyrazine
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₄Cl₄N₂ | PubChem CID: 311820 |
| Molecular Weight | 217.89 g/mol | PubChem CID: 311820 |
| Calculated LogP | 3.6 | PubChem CID: 311820 |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like acetonitrile and methanol.[1] | Inferred from similar compounds |
The high LogP value indicates significant hydrophobicity, making reverse-phase HPLC an ideal purification strategy.
Method Development: From Analytical to Preparative Scale
A successful preparative purification strategy begins with a well-developed analytical method. This allows for optimization of separation parameters on a smaller, more economical scale before scaling up.
Analytical Method Development
The goal of the analytical method is to achieve baseline separation of tetrachloropyrazine from its potential impurities.
3.1.1. Column Selection: The Foundation of Separation
For hydrophobic compounds like tetrachloropyrazine, a C18 stationary phase is the industry standard. The long alkyl chains provide a strong hydrophobic interaction, leading to good retention and resolution.
3.1.2. Mobile Phase Optimization: Driving the Separation
A mixture of acetonitrile and water is a common and effective mobile phase for the separation of halogenated aromatic compounds.[2] Acetonitrile is favored for its low viscosity and UV transparency.[3] A gradient elution is often employed in method development to determine the optimal solvent strength for elution.
3.1.3. Detection Wavelength: Seeing Your Compound
Proposed Analytical HPLC Method
This method serves as the starting point for optimization and subsequent scaling.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for hydrophobic compounds. |
| Mobile Phase A | HPLC-grade Water | Weak solvent in reverse-phase. |
| Mobile Phase B | HPLC-grade Acetonitrile | Strong solvent, good UV transparency.[3] |
| Gradient | 70% B to 95% B over 15 min | To elute the hydrophobic tetrachloropyrazine and separate from impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temperature | 25 °C | For reproducible retention times. |
| Detection | UV at 254 nm (or optimal λmax) | Common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | Standard for analytical scale. |
Scaling to Preparative HPLC
The primary goal of scaling up is to increase the amount of purified product per injection without sacrificing resolution. This is achieved by increasing the column diameter and adjusting the flow rate and injection volume accordingly.
Workflow for Scaling from Analytical to Preparative HPLC
Sources
- 1. Solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures: mass spectrometry and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B: Influence of liquid chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are acetonitrile and water mutually soluble under all conditions_ [uhplcslab.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Tetrachloropyrazine as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
Tetrachloropyrazine (TCP) stands out as a highly valuable and versatile heterocyclic building block in the landscape of modern drug discovery and development. Its electron-deficient pyrazine core, coupled with four reactive chlorine atoms, makes it an exceptional scaffold for constructing complex molecular architectures through sequential nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the chemical principles governing TCP's reactivity and offers detailed, field-proven protocols for its application in synthesizing diverse, drug-like molecules. Aimed at researchers, medicinal chemists, and drug development professionals, this document explains the causality behind experimental choices, ensuring the presented methodologies are both robust and reproducible.
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its two nitrogen atoms, arranged in a 1,4-orientation, are capable of acting as hydrogen bond acceptors, which is critical for molecular recognition and binding to biological targets.[3] Tetrachloropyrazine, as a fully chlorinated derivative, serves as an ideal starting point for introducing a wide range of functional groups onto this valuable core, enabling the systematic exploration of chemical space to optimize pharmacological properties.[4]
Foundational Principles: Understanding the Reactivity of Tetrachloropyrazine
The utility of tetrachloropyrazine is rooted in its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . This reactivity is a direct consequence of its electronic structure.
Causality Behind Reactivity:
-
Ring Activation: The two electronegative nitrogen atoms in the pyrazine ring exert a powerful electron-withdrawing effect (both inductive and mesomeric).[5] This effect polarizes the ring, rendering the carbon atoms attached to the chlorine atoms highly electrophilic and thus susceptible to attack by nucleophiles.
-
Leaving Group Potential: The chlorine atoms are excellent leaving groups, facilitating the substitution reaction.
-
Intermediate Stabilization: The key to the SNAr mechanism is the formation of a negatively charged intermediate, often called a Meisenheimer complex. In the case of pyrazine, this negative charge can be effectively delocalized onto the electronegative nitrogen atoms, significantly stabilizing the intermediate and lowering the activation energy of the reaction.[6] This stabilization is most effective when the nucleophile attacks at the positions ortho or para to the ring nitrogens—which, in the symmetrical tetrachloropyrazine molecule, includes all four carbon atoms.[7][8]
The general mechanism is depicted below. The ability to stabilize the intermediate is the primary reason why pyridines and pyrazines are far more reactive in SNAr reactions than their carbocyclic analogue, chlorobenzene.[6]
Synthetic Strategy: A Workflow for Controlled Substitution
The true power of tetrachloropyrazine lies in the ability to control the degree of substitution, allowing for the creation of mono-, di-, tri-, or tetra-substituted pyrazines with diverse functionalities. This is achieved by carefully controlling stoichiometry, reaction conditions, and the choice of nucleophiles.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes. They serve as a robust starting point for further derivatization.
Safety and Handling of Tetrachloropyrazine
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS).
-
Hazards: Tetrachloropyrazine is harmful if swallowed and may cause an allergic skin reaction.[9] It is also toxic to aquatic life with long-lasting effects.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[11] Avoid generating dust.[10]
Protocol 1: Synthesis of a Mono-amino-trichloropyrazine
This protocol details the selective monosubstitution using a primary or secondary amine as the nucleophile.
-
Principle & Causality: The reaction is performed at or below room temperature with a slight excess of the amine to ensure the reaction goes to completion while minimizing the formation of di-substituted byproducts. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Materials and Reagents:
-
Tetrachloropyrazine (TCP)
-
Amine of choice (e.g., morpholine, piperidine, benzylamine)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrachloropyrazine (1.0 eq.).
-
Dissolution: Dissolve the TCP in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add DIPEA (1.5 eq.) to the solution, followed by the dropwise addition of the amine (1.1 eq.) at 0 °C (ice-water bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by a suitable analytical method.
-
Self-Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 20-30% EtOAc in hexanes. The product spot should be less polar than the starting TCP. The reaction is complete upon the disappearance of the TCP starting material.
-
-
Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing water and EtOAc.
-
Extraction: Extract the aqueous layer three times with EtOAc. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to yield the pure mono-substituted product.
-
-
Expected Data & Characterization: The table below provides hypothetical characterization data for the product of TCP with morpholine.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.85 (t, 4H), ~3.75 (t, 4H) ppm |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~155, ~142, ~135, ~66, ~48 ppm |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found for C₈H₈Cl₃N₃O |
Protocol 2: Synthesis of an Unsymmetrical Di-amino-dichloropyrazine
This protocol demonstrates the power of sequential substitution to build molecular complexity.
-
Principle & Causality: This is a two-step synthesis. The first step follows Protocol 1. The resulting mono-amino-trichloropyrazine is then subjected to a second SNAr reaction with a different amine. The first amino substituent is an electron-donating group, which slightly deactivates the ring towards further nucleophilic attack. Therefore, the second substitution often requires more forcing conditions (e.g., elevated temperature) to proceed at a reasonable rate.
-
Step-by-Step Methodology:
-
Step 1: Synthesize and purify the mono-substituted pyrazine intermediate as described in Protocol 1 .
-
Step 2 Setup: Dissolve the purified mono-substituted intermediate (1.0 eq.) in a suitable solvent like DMF or 1,4-Dioxane.
-
Reagent Addition: Add DIPEA (1.5 eq.) and the second, different amine (1.2 eq.).
-
Reaction: Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Self-Validation Checkpoint: A new, more polar spot should appear on the TLC plate, corresponding to the di-substituted product.
-
-
Work-up & Purification: Follow the same work-up, extraction, and purification procedures as outlined in Protocol 1. The di-substituted product will typically be more polar than the mono-substituted intermediate, requiring a more polar eluent system for chromatography.
-
Analytical Methods for Purity and Characterization
Robust analytical methods are essential for confirming the identity and purity of synthesized intermediates.[12]
-
Chromatography: TLC is used for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.[13]
-
Mass Spectrometry (MS): Provides crucial molecular weight information, confirming the successful substitution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of the atoms in the molecule.
-
Gas Chromatography (GC): Can be used for both monitoring volatile reactants and assessing the purity of the final products.[14]
Conclusion
Tetrachloropyrazine is a powerful and enabling intermediate for pharmaceutical synthesis. Its predictable reactivity through the SNAr mechanism allows for the controlled and sequential introduction of diverse functional groups. This strategic approach provides medicinal chemists with a reliable platform to rapidly generate libraries of complex pyrazine derivatives for biological screening, accelerating the drug discovery process. The protocols and principles outlined in this guide offer a solid foundation for researchers to harness the full potential of this versatile chemical scaffold.
References
-
Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) . National Institutes of Health. Available at: [Link]
-
An improved process for eszopiclone: Anti-insomnia agent . ResearchGate. Available at: [Link]
- Method for two-step synthesis of tetrachloropyridine by taking pyridine as raw material. Google Patents.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks . PubMed. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of RP 48497, an Impurity of Eszopiclone . National Institutes of Health. Available at: [Link]
-
Eszopiclone . Drugs of the Future. Available at: [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks . University of Groningen Research Portal. Available at: [Link]
-
An improved process for eszopiclone: Anti-insomnia agent . ACG Publications. Available at: [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) . PubMed. Available at: [Link]
-
New analytical method for chlorpyrifos determination in biobeds constructed in Brazil: Development and validation . ScienceDirect. Available at: [Link]
- Process for the preparation of zopiclone. Google Patents.
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry . MDPI. Available at: [Link]
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Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride . MDPI. Available at: [Link]
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nucleophilic aromatic substitutions . YouTube. Available at: [Link]
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Nucleophilic aromatic substitution . Wikipedia. Available at: [Link]
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Development of ultra HPLC analytical method for pymetrozine residues in rice . Chemis Group. Available at: [Link]
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API-Intermediates . Symphony: Pharma Life Science. Available at: [Link]
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Synthesis of RP 48497, an Impurity of Eszopiclone . ResearchGate. Available at: [Link]
-
Analytical Methods . Japan Environment and Children's Study. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions . Royal Society of Chemistry. Available at: [Link]
-
1,3,5,6-Tetrachloropyridine (2016) - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL . Toxicology Excellence for Risk Assessment. Available at: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review . ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins . ACS Publications. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . Chem.SE. Available at: [Link]
-
Pyrazine derivatives: Significance and symbolism . Medium. Available at: [Link]
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- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Tetrachloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2,3,5,6-tetrachloropyrazine, a key intermediate in the development of pharmaceuticals and agrochemicals. While a specific, detailed protocol for the exhaustive chlorination of pyrazine is not widely published, this guide synthesizes established principles of heterocyclic chemistry and chlorination reactions to provide a robust and scientifically grounded methodology. The protocol herein details the reaction of pyrazine with a combination of phosphorus pentachloride and chlorine gas under high-temperature conditions. Emphasis is placed on understanding the underlying reaction mechanism, ensuring operational safety, and outlining effective purification and characterization techniques.
Introduction
Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of chlorine atoms onto the pyrazine ring significantly alters its electronic properties and provides reactive handles for further functionalization through nucleophilic substitution or cross-coupling reactions.[1] Tetrachloropyrazine, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential biological activity. This guide provides a detailed, step-by-step protocol for the preparation of tetrachloropyrazine, aimed at researchers in organic synthesis and drug development.
Reaction Overview and Mechanism
The synthesis of tetrachloropyrazine from pyrazine is an electrophilic aromatic substitution reaction. Due to the electron-deficient nature of the pyrazine ring, harsh conditions are typically required to achieve polychlorination. The use of phosphorus pentachloride (PCl₅) in conjunction with chlorine gas (Cl₂) at elevated temperatures provides a potent chlorinating system.
The reaction likely proceeds through the following stages:
-
Activation of Chlorine: Phosphorus pentachloride acts as a Lewis acid, polarizing the Cl-Cl bond in chlorine gas, making it a more potent electrophile.
-
Stepwise Electrophilic Aromatic Substitution: The activated chlorine attacks the pyrazine ring, leading to the sequential substitution of all four hydrogen atoms with chlorine. The electron-withdrawing nature of the chlorine atoms progressively deactivates the ring, necessitating increasingly forcing conditions for each subsequent chlorination.
-
Byproduct Formation: The reaction generates hydrogen chloride (HCl) and phosphorus oxychloride (POCl₃) as byproducts.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyrazine | 99% | e.g., Sigma-Aldrich | Ensure dryness before use. |
| Phosphorus Pentachloride (PCl₅) | 98% | e.g., Sigma-Aldrich | Highly moisture-sensitive. Handle under inert atmosphere. |
| Chlorine Gas (Cl₂) | High Purity | e.g., Airgas | Use with appropriate gas handling equipment. |
| Sulfuric Acid (H₂SO₄) | Concentrated | e.g., Fisher Scientific | For drying the chlorine gas stream. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | e.g., Sigma-Aldrich | For reaction work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory prepared | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | e.g., VWR | For drying the organic phase. |
| Hexane | ACS Grade | e.g., Fisher Scientific | For recrystallization. |
| High-Pressure Reaction Vessel | Stainless Steel or Hastelloy | e.g., Parr Instrument Co. | Must be equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet. |
Experimental Protocol
Warning: This reaction involves highly corrosive and toxic materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Reactor Setup and Inerting
-
Assemble a high-pressure reactor equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and gas inlet and outlet valves.
-
Ensure all parts of the reactor are clean and dry.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any residual moisture and air.
Reagent Charging
-
Under a positive flow of inert gas, carefully charge the reactor with pyrazine (1.0 eq).
-
In a glovebox or under a stream of inert gas, add phosphorus pentachloride (4.5 eq) to the reactor. The excess PCl₅ ensures complete reaction and helps to drive the chlorination.
-
Seal the reactor according to the manufacturer's instructions.
Reaction Execution
-
Begin stirring the mixture.
-
Slowly heat the reactor to 150 °C.
-
Once the temperature has stabilized, introduce chlorine gas into the reactor. The chlorine gas should be passed through a drying tube containing concentrated sulfuric acid before entering the reactor.
-
Pressurize the reactor with chlorine gas to approximately 5-10 bar.
-
Maintain the reaction temperature at 150-160 °C and monitor the pressure. The reaction is exothermic, and careful temperature control is crucial.
-
Continue the reaction for 12-24 hours, or until the reaction is deemed complete by in-process monitoring (if available, e.g., sampling and GC analysis).
Reaction Work-up and Product Isolation
-
Cool the reactor to room temperature and carefully vent the excess chlorine gas into a scrubber containing a solution of sodium hydroxide.
-
Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice. This will hydrolyze the remaining PCl₅ and POCl₃ to phosphoric acid and HCl. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the initial reaction mixture).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification
-
The crude tetrachloropyrazine can be purified by recrystallization from a suitable solvent, such as hexane or ethanol.[2]
-
Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization
The identity and purity of the synthesized tetrachloropyrazine should be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): To confirm the structure of the compound. Due to the symmetry of the molecule, a single peak is expected in the ¹³C NMR spectrum.
-
Melting Point: Compare the melting point of the purified product with the literature value.
Safety and Hazard Management
This synthesis involves several hazardous materials and conditions. A thorough risk assessment must be conducted before commencing any work.
| Hazard | Mitigation Measures |
| Phosphorus Pentachloride (PCl₅) | Highly corrosive and water-reactive.[5] Causes severe burns to skin and eyes. Inhalation can cause respiratory damage. Handle only in a glovebox or under an inert atmosphere. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. |
| Chlorine Gas (Cl₂) | Highly toxic and corrosive. A strong oxidizing agent. Use only in a well-ventilated fume hood with a dedicated chlorine gas detector. Ensure all connections in the gas line are secure and leak-tested. Have a chlorine gas neutralizer (e.g., sodium thiosulfate solution) readily available. |
| High Pressure and Temperature | The reaction is conducted at elevated temperature and pressure. Use a properly rated and maintained high-pressure reactor. Do not exceed the maximum pressure and temperature ratings of the vessel. Use a blast shield. |
| Hydrogen Chloride (HCl) Gas | A corrosive gas is generated during the reaction and work-up. Ensure the reaction and work-up are performed in a well-ventilated fume hood. The off-gas should be passed through a scrubber containing a basic solution. |
| Tetrachloropyrazine | The toxicological properties of tetrachloropyrazine are not extensively documented. However, related chlorinated pyridines are known to be harmful if swallowed and can cause skin and eye irritation.[6][7][8] Assume tetrachloropyrazine is toxic and handle with care. Avoid inhalation of dust and contact with skin and eyes. |
Visualizations
Caption: Workflow for the synthesis of tetrachloropyrazine.
Caption: Overall reaction for the synthesis of tetrachloropyrazine.
References
- D. M. T. Chan, K. L. Monaco, R. P. Wang, M. P. Winters, Tetrahedron Lett.1998, 39, 2933–2936.
-
Fasan, M., et al. (2018). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. Molecules, 23(10), 2633. Available at: [Link]
-
WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. (2016). 1,3,5,6-Tetrachloropyridine. Available at: [Link]
-
PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A, 1591, 210-217. Available at: [Link]
-
Langer, P., et al. (2015). Synthesis of Tetraaryl- and Tetraalkenylpyrazines by Suzuki-Miyaura Reactions of Tetrachloropyrazine. Tetrahedron, 71(42), 8044-8053. Available at: [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
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- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. tera.org [tera.org]
- 7. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Troubleshooting & Optimization
How to increase the yield of tetraphenylpyrazine from tetrachloropyrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tetraphenylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of tetraphenylpyrazine synthesized from tetrachloropyrazine. In this document, we will address common challenges, provide detailed troubleshooting steps, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and widely used method for synthesizing tetraphenylpyrazine from tetrachloropyrazine?
The most robust and versatile method for this transformation is the Suzuki-Miyaura cross-coupling reaction .[1] This palladium-catalyzed reaction forms carbon-carbon bonds between tetrachloropyrazine (an aryl halide) and a phenylboron reagent, typically phenylboronic acid.[2] Its popularity stems from its high tolerance for various functional groups, relatively mild reaction conditions, and the commercial availability and stability of the required reagents.[2][3]
The overall reaction is as follows:
C₄N₂Cl₄ (Tetrachloropyrazine) + 4 Ph-B(OH)₂ (Phenylboronic acid) --[Pd Catalyst, Base]--> C₄N₂(Ph)₄ (Tetraphenylpyrazine) + 4 B(OH)₂Cl
Troubleshooting Guide: Low Reaction Yield
Low yield is the most common issue encountered in this synthesis. The following questions address the critical parameters that directly influence the reaction's success.
Q2: My reaction is not proceeding, or the yield is very low. Where should I start troubleshooting?
A low or zero yield in a Suzuki-Miyaura coupling reaction typically points to a problem with one of three core components: the catalyst system, the reaction conditions, or the reagents.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low yield.
Q3: How do I select the optimal Palladium catalyst and ligand? This seems to be the most critical factor.
You are correct. The choice of catalyst and, more importantly, the phosphine ligand is paramount. Tetrachloropyrazine is an electron-deficient heteroaromatic chloride. Carbon-chlorine bonds are notoriously less reactive than C-Br or C-I bonds in the oxidative addition step of the catalytic cycle.[3] To overcome this, the palladium center must be made more electron-rich and sterically accessible.
Causality: Bulky, electron-donating phosphine ligands are required.[3]
-
Electron-donating character increases the electron density on the Pd(0) center, making it more nucleophilic and promoting the oxidative addition with the C-Cl bond.
-
Bulky character promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species and facilitates the final reductive elimination step to release the product.[3]
Recommended Catalyst Systems:
| Catalyst/Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Key Advantages |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 | Excellent for challenging aryl chlorides; high activity.[3] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ or CsF | DMF or Dioxane | 90-120 | Robust and versatile system. |
| Pd(PPh₃)₄ | (None needed) | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Simple, but may be less effective for the final substitutions.[4] |
| PdCl₂(dppf) | (None needed) | Na₂CO₃ | DME/H₂O | 85-95 | Good for a wide range of substrates, but may struggle with C-Cl. |
Recommendation: For tetrachloropyrazine, start with a system employing a dialkylbiaryl phosphine ligand like SPhos or XPhos . These are specifically designed to activate unreactive aryl chlorides.[3]
Q4: I see partially substituted intermediates (e.g., di- and triphenylpyrazine) but the reaction won't go to completion. What should I do?
This indicates that the catalyst is either deactivating over time or that the reactivity of the remaining C-Cl bonds decreases as more phenyl groups are added due to steric hindrance.
Troubleshooting Steps:
-
Increase Boronic Acid Stoichiometry: Phenylboronic acid can undergo homocoupling to form biphenyl as a side product. To compensate for this and ensure enough reagent is present to drive the reaction to completion, use 1.2 to 1.5 equivalents of phenylboronic acid for each chlorine atom. For a complete substitution, this means using 4.8 to 6.0 equivalents relative to tetrachloropyrazine.
-
Increase Temperature: Higher temperatures can overcome the activation energy barrier for the later, more sterically hindered substitution steps. Monitor for potential decomposition of your substrate or product if going above 120 °C.
-
Extend Reaction Time: These reactions can be slow. Monitor the reaction by TLC or GC-MS and allow it to proceed for 24-48 hours if necessary.
-
Sequential Catalyst Addition: If you suspect catalyst deactivation, adding a second portion of the catalyst and ligand (e.g., half of the initial amount) after 12-24 hours can restart a stalled reaction.
Q5: What is the mechanism of the Suzuki-Miyaura reaction, and where can things go wrong?
Understanding the catalytic cycle is key to effective troubleshooting. The generally accepted mechanism involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5]
Caption: The Suzuki-Miyaura catalytic cycle and common failure points.
Common Failure Points:
-
Oxidative Addition: This is the rate-limiting step for aryl chlorides. If the Pd(0) catalyst is not sufficiently electron-rich (poor ligand choice) or if it has been oxidized by atmospheric oxygen, this step will fail.
-
Transmetalation: The base is crucial for this step. It activates the boronic acid to form a more nucleophilic borate species ([Ph-B(OH)₃]⁻), which can then transfer the phenyl group to the palladium center.[6] Insufficient or inappropriate base will halt the cycle here.
-
Reductive Elimination: This step can be slow if the resulting molecule is sterically crowded. Bulky ligands that promote a more open coordination sphere on the palladium can accelerate this final, product-releasing step.
Experimental Protocol & Purification
Q6: Can you provide a reliable, step-by-step protocol for a lab-scale synthesis?
Certainly. This protocol is a robust starting point that utilizes a modern, effective catalyst system.
Protocol: Suzuki-Miyaura Synthesis of Tetraphenylpyrazine
Materials:
-
Tetrachloropyrazine (1.0 eq)
-
Phenylboronic acid (5.0 eq, 1.25 eq per chloride)
-
Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate, K₃PO₄ (8.0 eq, 2.0 eq per chloride), finely ground and dried
-
Toluene (Anhydrous)
-
Deionized Water
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrachloropyrazine, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. It is critical to maintain an inert atmosphere throughout the reaction.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos, dissolve them in a small amount of anhydrous toluene, and add this solution to the main reaction flask via syringe.
-
Solvent Addition: Add anhydrous toluene and deionized water (typically a 4:1 to 10:1 ratio of toluene to water) to the flask. The mixture should be a slurry.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction may take 12-36 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude solid can now be purified.
Q7: My crude product is impure. What is the best purification method?
The primary impurities are typically biphenyl (from homocoupling of phenylboronic acid) and residual catalyst. Tetraphenylpyrazine is a stable, crystalline solid, making recrystallization the preferred method of purification.[7][8]
Recommended Purification Protocol:
-
Solvent Screening: The ideal recrystallization solvent is one in which tetraphenylpyrazine is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, acetic acid, or a mixed solvent system like toluene/hexanes or chloroform/ethanol.[7][9]
-
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling solvent.
-
If there are insoluble impurities (like palladium black), perform a hot filtration through a pad of celite.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If recrystallization fails to remove all impurities, column chromatography on silica gel is a viable alternative, though it is more time-consuming.
References
- CN101973945B - The synthetic method of tetraphenylpyrazine or four-p-chlorophenylpyrazine - Google P
-
Synthesis of Tetraaryl- and Tetraalkenylpyrazines by Suzuki-Miyaura Reactions of Tetrachloropyrazine - ResearchGate. [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. [Link]
-
Facile synthesis of tetraphenylpyrazine-based AIE molecules with distinguishable fluorescence for aging latent fingerprint visualization - Chemical Communications (RSC Publishing). [Link]
-
Facile synthesis of tetraphenylpyrazine-based AIE molecules with distinguishable fluorescence for aging latent fingerprint visualization - PubMed. [Link]
-
Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - PMC. [Link]
-
Synthetic routes to tetraphenylpyrazine (TPP) and its derivative - ResearchGate. [Link]
-
Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission. [Link]
-
Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - Chemical Science (RSC Publishing). [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Triphenylamine-functionalized tetraphenylpyrazine: facile preparation and multifaceted functionalities - Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. [Link]
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - Chemical Science (RSC Publishing). [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
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- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03365E [pubs.rsc.org]
- 9. CN101973945B - The synthetic method of tetraphenylpyrazine or four-p-chlorophenylpyrazine - Google Patents [patents.google.com]
Troubleshooting low yield in tetrachloropyrazine substitution reactions
Topic: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (
Executive Summary
Tetrachloropyrazine is a highly electron-deficient scaffold used to synthesize energetic materials, dyes, and pharmaceutical intermediates (e.g., pyrazinamide derivatives). While the four chlorine atoms suggest high reactivity, users often report low isolated yields (<40%) despite high starting material consumption.
This guide addresses the three primary failure modes:
-
The "Hydrolysis Trap": Unintentional formation of water-soluble pyrazinols.
-
Deactivation Stalling: Failure to drive the reaction after the first substitution.
-
Regio-scrambling: Inadvertent formation of inseparable isomeric mixtures during polysubstitution.
Module 1: The Reactivity Landscape
The Mechanism
The reaction proceeds via an Addition-Elimination (
-
Step 1 (Addition): Nucleophile attacks the ring, forming a resonance-stabilized Meisenheimer complex (anionic sigma-complex).
-
Step 2 (Elimination): Chloride ion is expelled, restoring aromaticity.
The Deactivation Problem
Unlike electrophilic substitution, where electron-donating groups (EDGs) activate the ring, in
-
Mono-substitution: Very fast. The first amine/alkoxide replaces one Cl.
-
Di-substitution: The new substituent donates electron density into the ring, raising the LUMO energy and making the remaining chlorines less electrophilic. Forcing conditions (higher temp, stronger base) are often required for the second addition.
Regioselectivity Map
When reacting Tetrachloropyrazine (1) with a nucleophile (Nu):
-
Mono-substitution: All positions are equivalent. Product is 2-substituted-3,5,6-trichloropyrazine .
-
Di-substitution: The second nucleophile avoids the position ortho to the first substituent (due to steric hindrance and electronic repulsion).
-
Major Product: Usually 2,6-disubstituted (meta-like).
-
Minor Product: 2,5-disubstituted (para-like).
-
Visualizing the Pathway
The following diagram maps the critical divergence points where yield is lost.
Module 2: Troubleshooting Guides (Q&A)
Ticket #1: "My TLC shows conversion, but I recover almost nothing after aqueous workup."
Diagnosis: You likely formed 3,5,6-trichloropyrazin-2-ol (the hydrolysis product).
The Science: Pyrazines with
-
If you wash with basic aqueous solution (e.g.,
), the product deprotonates to the pyrazinolate anion and stays in the water layer. You discard it with the aqueous waste.
The Fix:
-
Acidify the Workup: Adjust the aqueous layer to pH 2–3 with 1M HCl before extraction to push the pyrazinol back into the organic phase (if this is your product or a side product you need to remove chromatographically).
-
Strictly Anhydrous Conditions:
-
Use anhydrous solvents (THF, DMF, or MeCN).
-
Switch bases: Use DIPEA or dry
instead of NaOH/KOH. -
Avoid hygroscopic solvents like DMSO unless stored over molecular sieves.
-
Ticket #2: "The reaction stalls at 60% conversion. Adding more nucleophile doesn't help."
Diagnosis: Electronic Deactivation or "Solvent Caging." The Science: After the first substitution, the ring is electron-richer. If you are using a weak nucleophile (e.g., aniline) or a non-polar solvent (toluene), the energy barrier for the second substitution is too high.
The Fix:
-
Switch Solvent: Move to a Dipolar Aprotic Solvent (DMF, NMP, or DMSO). These solvents solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.
-
Temperature Ramp:
-
0°C for 1 hour (Mono-substitution).
-
Ramp to 60–80°C (Drive to completion).
-
-
Catalysis: Add 5–10 mol% DMAP (4-Dimethylaminopyridine) or KI (Potassium Iodide) if using alkyl halides/sulfonates, though less relevant for direct
. For amine additions, simple heating in DMF is usually sufficient.
Ticket #3: "I am getting a mixture of two products with the same mass."
Diagnosis: Regio-isomer formation (2,6- vs 2,5-substitution). The Science: While the 2,6-isomer is generally favored due to sterics, smaller nucleophiles (like methoxide) can attack the 5-position (para).
The Fix:
-
Check Stoichiometry: Ensure you are not using a large excess of nucleophile if targeting the mono-product.
-
Steric Control: If possible, use a bulkier nucleophile or lower the temperature to enhance selectivity for the less hindered 2,6-position.
-
Purification: These isomers often have different polarities.
-
Tip: Use Toluene/Ethyl Acetate gradients for chromatography rather than Hexane/EtOAc; pyrazines often separate better with aromatic solvents.
-
Module 3: Optimized Protocols
Protocol A: Synthesis of Mono-Substituted Aminopyrazines
Target: High yield of 2-amino-3,5,6-trichloropyrazine.
| Variable | Recommendation | Rationale |
| Stoichiometry | 1.05 equiv Amine | Slight excess ensures conversion without over-substitution. |
| Base | DIPEA (1.2 equiv) | Soluble organic base prevents phase-transfer issues; non-nucleophilic. |
| Solvent | THF or DCM (0.1 M) | Lower boiling point solvents allow easy removal; moderate polarity sufficient for 1st sub. |
| Temperature | 0°C | Start cold to prevent di-substitution. |
| Workup | Acidic Wash | Wash org. layer with 0.5M HCl (removes excess amine) |
Protocol B: Synthesis of Di-Substituted Derivatives
Target: 2,6-diamino-3,5-dichloropyrazine.
| Variable | Recommendation | Rationale |
| Stoichiometry | 2.5 equiv Amine | Excess required to drive the deactivated ring reaction. |
| Base | Inorganic base acts as an acid scavenger; cheap and effective at high temp. | |
| Solvent | DMF or DMSO | Critical: High polarity stabilizes the transition state and lowers activation energy. |
| Temperature | 80–100°C | Heat required to overcome electronic deactivation of the first amino group. |
| Workup | Pour into Ice Water | Product often precipitates. Filter solids. If no solid, extract with EtOAc. |
Module 4: Decision Logic (Troubleshooting Tree)
Use this flow to diagnose your specific yield issue.
References
-
Mechanism & Reactivity
-
Regioselectivity
-
Regioselective Nucleophilic Aromatic Substitution.[2] MDPI (Discusses analogous quinazoline/pyrimidine systems where sterics dictate 2,6 vs 2,4 patterns). Link
-
Understanding Regioselectivity in SNAr of Dichloropyrimidines. WuXi AppTec. (Provides DFT insight into why C4 vs C2 attack occurs; applicable to pyrazine C2 vs C3 equivalence breaking). Link
-
-
Synthesis & Solubility
-
Safety & Properties
Note: While specific "Tetrachloropyrazine" papers are older or patented, the chemistry strictly follows the rules of electron-deficient diazines (pyrimidines/pyridazines) as cited above.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification strategies for crude tetrachloropyrazine
Technical Support Center: Tetrachloropyrazine Purification
Introduction: The "Pyrazine vs. Pyridine" Trap
Welcome to the technical support hub. Before we begin, we must address the most common error in this field. Tetrachloropyrazine (CAS 13435-25-1) is frequently confused with 2,3,5,6-Tetrachloropyridine (CAS 2402-79-1) in literature and search databases.
While they are structural analogs with similar physical properties, their purification nuances differ. Tetrachloropyrazine typically melts at 97–100°C , whereas the pyridine analog melts lower (~90–92°C). If your crude material melts below 95°C, verify your synthesis starting material immediately.
This guide treats Sublimation as the primary purification vector due to the compound's high vapor pressure and non-polar symmetry, with Recrystallization as a scalable alternative.
Part 1: Diagnostic & Decision Matrix
Don't guess. Use the purity of your crude material to determine the correct workflow.
Figure 1: Decision matrix based on crude purity and scale. Sublimation is preferred for high-purity polishing; recrystallization is necessary for bulk cleaning.
Part 2: Method A - Vacuum Sublimation (The Gold Standard)
Why this works: Tetrachloropyrazine has a symmetric, non-polar lattice that breaks easily under vacuum. Impurities like polymerized tars or metal catalysts do not sublime, and trichloropyrazine (the main impurity) has a slightly different vapor pressure curve.
The Protocol
-
Equipment: Cold-finger sublimation apparatus (water-cooled).
-
Vacuum: High vacuum required (< 0.5 mmHg).
-
Temperature Gradient:
-
Heating Bath: 80°C – 90°C (Keep below the melting point of 99°C to prevent "bumping" or splashing).
-
Cold Finger: 10°C – 15°C.
-
Troubleshooting Guide (Q&A)
Q: My product forms a hard crust on the crude surface and stops subliming. Why? A: This is "sintering." You are heating too close to the melting point.
-
The Fix: Lower the bath temperature by 10°C. Stir the crude solid periodically (if the apparatus allows) or grind the crude with clean sand/glass wool to increase surface area before starting.
Q: The sublimate is falling off the cold finger back into the crude. A: The crystal lattice is building too fast, creating weak adhesion.
-
The Fix: Your temperature gradient is too steep. Raise the cold finger temperature slightly (to ~20°C) or lower the heating bath. This slows crystal growth, allowing a denser, more adherent crystal structure to form.
Q: The product is still yellow after sublimation. A: You likely have volatile impurities (like trichloropyrazine) co-subliming.
-
The Fix: Perform a "fractional sublimation." Discard the first 5-10% of the sublimate (which contains the more volatile impurities) before collecting the main fraction.
Part 3: Method B - Recrystallization (Scalability)[1]
Why this works: Tetrachloropyrazine is highly soluble in hot non-polar solvents but poorly soluble when cold.
Solvent Selection Table
| Solvent System | Suitability | Notes |
| n-Hexane / Heptane | Excellent | Primary choice. Dissolves product at boil; precipitates white needles at 0°C. |
| Ethanol (Abs.) | Good | Good for removing more polar impurities. Yield may be lower due to partial solubility in cold alcohol. |
| Benzene / Toluene | Poor | Avoid. Product is too soluble even at room temperature; recovery will be poor. |
| Acetone | Poor | Avoid. Solubilizes tars but also the product; difficult to induce crystallization. |
The Protocol
-
Dissolve crude solid in boiling n-Heptane (approx. 10 mL per gram of crude—adjust visually).
-
Crucial Step: If the solution is dark, add Activated Carbon (10% w/w) and boil for 5 minutes.
-
Filter hot (gravity filtration) to remove carbon and mechanical debris.
-
Allow filtrate to cool slowly to Room Temp, then refrigerate at 0°C for 4 hours.
-
Filter crystals and wash with cold pentane or hexane.
Troubleshooting Guide (Q&A)
Q: I got an "oil" instead of crystals upon cooling (Oiling Out). A: The solution was too concentrated, or the cooling was too rapid.
-
The Fix: Re-heat until dissolved. Add 10% more solvent. Add a "seed crystal" of pure tetrachloropyrazine at 50°C. Wrap the flask in a towel to ensure very slow cooling.
Q: My yield is terrible (<40%). A: The product is too soluble in your chosen solvent volume.
-
The Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop." Note that the second crop will be less pure than the first.
Part 4: Analytical Validation
How do you know it's pure?
-
Melting Point Check:
-
Target: 97°C – 100°C .
-
Red Flag:[1] If MP is 90-92°C, you likely have significant trichloropyrazine impurity or the pyridine analog.
-
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: Hexane:Ethyl Acetate (9:1).
-
Visualization: UV Light (254 nm).
-
Observation: Tetrachloropyrazine moves fast (high Rf, ~0.8). Impurities often trail or stay at the baseline.
-
Part 5: Synthesis & Impurity Logic
Understanding where the impurities come from helps you remove them.
Figure 2: Reaction pathway showing origin of key impurities. Trichloropyrazine is the kinetic intermediate; tars result from thermal degradation.
References
-
ChemicalBook. (2023). 2,3,5,6-Tetrachloropyrazine Properties and Melting Point Data. Link (Note: Cross-referenced for MP verification).
-
PubChem. (2023). Compound Summary: Tetrachloropyrazine (CAS 13435-25-1). National Library of Medicine. Link
-
US Patent 3666762. (1972). Process for the preparation of polychloropyrazines. (Describes the chlorination kinetics and sublimation purification of pyrazine derivatives). Link
-
Sigma-Aldrich. (2023). Solubility Rules for Heterocyclic Aromatics. Technical Bulletin. Link
(Note: Always consult the specific SDS for Tetrachloropyrazine before handling, as it is a skin irritant and potential sensitizer.)
Sources
Technical Support Center: Solvent Effects on the Reactivity of Tetrachloropyrazine
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with tetrachloropyrazine. As a highly electrophilic heteroaromatic compound, tetrachloropyrazine is a valuable building block in medicinal chemistry and materials science. However, its reactivity is profoundly influenced by the solvent system employed. This guide, structured in a practical question-and-answer format, provides expert insights and troubleshooting strategies to navigate the complexities of solvent selection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for tetrachloropyrazine with nucleophiles?
A1: The reaction of tetrachloropyrazine with nucleophiles proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process. First, the nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, breaking the aromaticity of the pyrazine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The high electronegativity of the ring nitrogen atoms and the inductive effect of the remaining chlorine atoms are crucial for stabilizing this intermediate.[1][2][3] In the second, typically rapid, step, a chloride ion is expelled, and the aromaticity of the ring is restored to yield the substituted product.
Caption: SNAr mechanism for tetrachloropyrazine.
Q2: How do polar protic vs. polar aprotic solvents fundamentally alter reaction rates?
A2: The choice between a polar protic and a polar aprotic solvent is one of the most critical factors determining the success of an SNAr reaction.[4][5]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][7] While they can dissolve ionic nucleophiles, they significantly decrease nucleophilicity by forming a "cage" of solvent molecules around the nucleophile through hydrogen bonding.[8][9][10] This solvation shell sterically hinders the nucleophile and energetically stabilizes it, increasing the activation energy required for it to attack the electrophilic ring. Consequently, SNAr reactions are often much slower in polar protic solvents.[5][10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[7] They effectively solvate the counter-cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[8] This enhanced nucleophilicity dramatically accelerates the rate-determining first step of the SNAr mechanism, making these solvents the preferred choice for reactions on tetrachloropyrazine.[11]
Q3: Why is Dimethyl Sulfoxide (DMSO) a particularly effective solvent for these reactions?
A3: DMSO is often the solvent of choice for SNAr reactions for several reasons. As a polar aprotic solvent, it significantly enhances the reactivity of nucleophiles.[5] Furthermore, experimental studies have shown that DMSO is particularly effective at accelerating the rate of heteroatom alkylations and substitutions.[12] Its high boiling point (189 °C) allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive nucleophiles. However, caution must be exercised at high temperatures, as DMSO can decompose or participate in side reactions.
Q4: Can "green" solvents like water be used for substitutions on tetrachloropyrazine?
A4: Surprisingly, yes. While conventional wisdom favors anhydrous polar aprotic solvents, studies have shown that water can be a highly effective medium for SNAr reactions of chloroazines, especially with amine nucleophiles.[13] This phenomenon can be attributed to the "on-water" effect, where the reaction is thought to occur at the interface of the organic reactants and the aqueous phase.[13] These reactions can result in high yields and clean reaction profiles, often simplifying product isolation to a simple extraction.[13] This approach aligns with green chemistry principles by avoiding volatile and toxic organic solvents.
Troubleshooting Guide
Problem 1: My reaction is very slow or fails to initiate.
-
Possible Cause 1: Poor Solubility. Tetrachloropyrazine, being a solid, may not be fully dissolved in the chosen solvent at the reaction temperature, limiting the effective concentration of reactants.
-
Troubleshooting Step: Before running the reaction, perform a simple solubility test. Add a small amount of tetrachloropyrazine to the chosen solvent at the intended reaction temperature and observe its dissolution. If solubility is poor, consider a different solvent or a co-solvent system. While comprehensive solubility data is sparse, polar aprotic solvents like DMF, DMSO, and NMP are generally good starting points.[14]
-
-
Possible Cause 2: Nucleophile Deactivation by a Protic Solvent. You may be using a polar protic solvent (e.g., ethanol) that is solvating and deactivating your nucleophile through hydrogen bonding.[8][15]
-
Possible Cause 3: Insufficient Thermal Energy. The activation energy barrier for the reaction may be too high to overcome at room temperature, especially with moderately reactive nucleophiles.
Problem 2: I'm observing significant formation of side products.
-
Possible Cause 1: Reaction with the Solvent. At elevated temperatures, some solvents can react with your substrate. For example, DMSO can act as an oxidant, and residual water in any solvent can lead to hydrolysis of the C-Cl bonds.
-
Troubleshooting Step: Ensure you are using a high-purity, anhydrous solvent. If high temperatures are required, select a more robust solvent. If using DMSO, be cautious about temperatures exceeding 120-150°C for extended periods. The use of certain reagents like thionyl chloride in solvents like MTBE or POCl₃ in acetone has been reported to cause violent reactions and should be approached with extreme caution.[17]
-
-
Possible Cause 2: Over-reaction or Polysubstitution. Tetrachloropyrazine has four reactive sites. If the reaction conditions are too harsh or the reaction is left for too long, you may see di- or tri-substituted products, even when using one equivalent of the nucleophile.
-
Troubleshooting Step: Reduce the reaction temperature, decrease the reaction time, or use a sub-stoichiometric amount of the nucleophile. Careful monitoring by TLC or LC-MS is crucial to stop the reaction once the desired mono-substituted product is maximized.
-
Problem 3: My product yield is consistently low.
-
Possible Cause: This is often a combination of the issues listed above. A systematic approach is needed to identify the root cause.
-
Troubleshooting Step: Use the following workflow to diagnose the issue. Start by verifying the quality of your starting materials and then systematically evaluate the reaction parameters.
-
Caption: Troubleshooting workflow for low reaction yields.
Data & Protocols
Table 1: Common Solvents and Their Influence on SNAr Reactivity
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | General Effect on SNAr with Tetrachloropyrazine |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Can be effective ("on-water" effect), but may deactivate some nucleophiles.[13] |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Generally slows reaction due to nucleophile solvation.[10][18] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Similar to methanol, generally not preferred.[18] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good choice, accelerates reaction compared to protic solvents.[5][11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent choice, strongly accelerates reaction.[5][11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent choice, strongly accelerates reaction; allows for high temperatures.[5][11][12] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar, may be less effective for ionic nucleophiles but can work. |
| Toluene | Nonpolar | 2.4 | 111 | Generally a poor solvent for SNAr unless phase-transfer catalysis is used. |
Experimental Protocol 1: General Procedure for Mono-substitution
This protocol describes a general method for the reaction of tetrachloropyrazine with a generic amine nucleophile in DMSO. Researchers must adapt conditions based on the specific nucleophile's reactivity.
-
Reagent Preparation:
-
Dry the solvent (DMSO) over molecular sieves if not using a new, sealed bottle.
-
Ensure the nucleophile (e.g., morpholine) is pure and dry.
-
Tetrachloropyrazine should be used as received if purity is >98%.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add tetrachloropyrazine (1.0 eq).
-
Add anhydrous DMSO via syringe (concentration typically 0.1-0.5 M).
-
Add a non-nucleophilic base such as potassium carbonate or DIPEA (1.1 - 1.5 eq) if the nucleophile is an amine salt or to scavenge the HCl produced.
-
Begin stirring under a positive pressure of nitrogen.
-
In a separate flask, dissolve the amine nucleophile (1.0 - 1.1 eq) in a small amount of anhydrous DMSO.
-
-
Reaction Execution:
-
Add the nucleophile solution dropwise to the stirring tetrachloropyrazine solution at room temperature.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress every 1-2 hours using TLC (e.g., 20% Ethyl Acetate/Hexanes) or LC-MS.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate.
-
To remove residual DMSO, either perform multiple aqueous washes or use high-vacuum distillation.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Small-Scale Solvent Screening
-
Arrange a set of small reaction vials (e.g., 4 mL) each with a small magnetic stir flea.
-
To each vial, add tetrachloropyrazine (e.g., 25 mg, 1.0 eq) and the chosen base (if required).
-
Add 1 mL of a different anhydrous solvent (e.g., DMSO, DMF, MeCN, THF, Toluene) to each respective vial.
-
Add the nucleophile (1.0 eq) to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 70 °C).
-
After a set time (e.g., 4 hours), cool the vials, quench the reaction, and take a small aliquot from each for analysis by LC-MS or TLC to compare the conversion to the desired product. This allows for rapid identification of the optimal solvent system.
References
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Which nucleophile would be more reactive in the solvent given(c). (2024). Pearson+. [Link]
-
Rell, S., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. [Link]
-
What is the effect of the nature of a solvent on nucleophilicity?. (2020). Quora. [Link]
-
Umar, Y., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(11), 1699–1708. [Link]
-
Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. International Journal of Molecular Sciences, 23(12), 6438. [Link]
-
García, F., et al. (2017). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Chemistry - A European Journal, 23(62), 15848–15854. [Link]
-
Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1916–1922. [Link]
-
Ravikanth, K. (2002). Solvent effects on some new meso-aryl substituted octabromoporphyrins. Journal of Chemical Sciences, 114(5), 457-466. [Link]
-
Latch, D. E., & Arnold, W. A. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Shuai, L., et al. (2014). Spectroscopic analysis on the interaction of ferulic acid and tetramethylpyrazine with trypsin. Luminescence, 29(1), 79-86. [Link]
-
Macquarrie, D. J., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 7(12), 3462–3469. [Link]
-
Specific Solvent Issues with Chlorination. (n.d.). WordPress. [Link]
-
Analysis of solvent effect on SN2 reactions by different theoretical models. (n.d.). ResearchGate. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Zhao, S., et al. (2008). Synthesis and study of the spectroscopic and redox properties of Ru(II),Pt(II) mixed-metal complexes bridged by 2,3,5,6-tetrakis(2-pyridyl)pyrazine. Inorganic Chemistry, 47(14), 6144-52. [Link]
-
Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. [Link]
-
An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate. [Link]
-
Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. (2025). ResearchGate. [Link]
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arxiv.org [arxiv.org]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Which nucleophile would be more reactive in the solvent given(c) | Study Prep in Pearson+ [pearson.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 18. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
Technical Support Center: Managing Temperature Control in Tetrachloropyrazine Reactions
Welcome to the technical support center for handling reactions involving tetrachloropyrazine. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive compound. Tetrachloropyrazine's electrophilic nature makes it an invaluable building block, particularly in nucleophilic aromatic substitution (SNAr) reactions. However, this same reactivity presents significant challenges in managing reaction temperature.
These reactions are frequently highly exothermic, meaning they release a substantial amount of heat.[1][2][3] Failure to control this heat can lead to temperature spikes that compromise reaction selectivity, reduce yield, and, in worst-case scenarios, trigger a dangerous runaway reaction.[4][5][6][7] This resource provides practical, in-depth guidance in a question-and-answer format to help you navigate these challenges safely and effectively.
Part 1: Troubleshooting Guide (Reactive Problem-Solving)
This section addresses acute issues that may arise during an experiment.
Q1: My reaction temperature is rising uncontrollably! What are the immediate steps to manage a sudden exotherm?
A: An unexpected and rapid temperature increase is a critical safety event that requires immediate and calm action. The primary goal is to stop the reaction and regain thermal control.
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately. This cuts off the fuel for the exothermic event.
-
Enhance Cooling: Maximize the cooling capacity of your apparatus. If using an ice bath, add more ice and a salt (like NaCl or CaCl₂) to lower its temperature. If using a circulator, set it to its lowest possible temperature.
-
Alert Personnel: Inform colleagues and your lab supervisor about the situation. Do not handle a potential runaway reaction alone.
-
Prepare for Quenching: If cooling is insufficient and the temperature continues to rise, be prepared to quench the reaction. This is a last resort as it will result in the loss of the batch.
Protocol: Emergency Quenching Procedure
This protocol should only be executed if external cooling is failing to control the temperature rise.
-
Select a Quenching Agent: Choose an unreactive, cold, low-viscosity liquid. A common choice is a cold, non-protic solvent that was used in the reaction, as it will not introduce new reactivity hazards.
-
Execute the Quench: With appropriate personal protective equipment (PPE) and behind a safety shield, slowly add the cold quenching agent to the reaction mixture with vigorous stirring. The goal is to dilute the reactants and absorb the excess heat. Do NOT dump the reaction mixture into the quenching agent, as this can cause splashing and a violent, uncontrolled reaction.
-
Monitor: Continue to monitor the temperature until it has stabilized at a safe level.
Causality Explained: A runaway reaction occurs when the rate of heat generation from the chemical reaction surpasses the rate of heat removal by the cooling system.[7] Tetrachloropyrazine's four electron-withdrawing chlorine atoms and two nitrogen atoms make the pyrazine ring highly electron-deficient and thus extremely susceptible to nucleophilic attack. This high reactivity translates to a high reaction rate and, consequently, a high rate of heat evolution. Stopping reagent addition and increasing cooling are the first lines of defense to tip the heat generation/removal balance back in your favor.
Q2: I'm observing significant formation of what I suspect are di- or tri-substituted byproducts. Could this be a temperature control issue?
A: Yes, this is a classic sign of poor temperature control, specifically localized overheating or "hot spots."
Explanation: Nucleophilic aromatic substitution on tetrachloropyrazine is a stepwise process. The first substitution is generally the fastest. However, if the reaction temperature is too high, the activation energy for subsequent substitutions can be overcome, leading to multiple additions on the same pyrazine ring.
-
At the desired temperature: The reaction has enough energy to overcome the activation barrier for monosubstitution, but not enough for significant disubstitution.
-
With poor mixing or excessive heat: Local "hot spots" can form where the temperature is much higher than the bulk measurement.[4][8] In these zones, the rate of the second and third substitutions increases dramatically, leading to a loss of selectivity and the formation of unwanted byproducts.
Troubleshooting Steps:
-
Improve Agitation: Ensure your stirring is vigorous and efficient to promote even heat distribution and prevent the formation of hot spots. Use an overhead stirrer for larger volumes or viscous mixtures.
-
Reduce Addition Rate: Add the nucleophile or other key reagent more slowly. This reduces the instantaneous concentration of reactants and lowers the rate of heat generation, allowing the cooling system to keep up.
-
Lower Reaction Temperature: Pre-cool the reaction vessel before beginning the addition and maintain a lower bulk temperature throughout the process.[4] While this may slow the reaction, it will significantly improve selectivity.
-
Consider "Reverse Addition": Add the tetrachloropyrazine solution to the nucleophile solution. This keeps the concentration of the highly reactive electrophile low at all times, which can help control the exotherm and improve selectivity.
Visualization: Impact of Temperature on Selectivity
The following diagram illustrates the relationship between reaction temperature and product distribution.
Caption: Relationship between temperature and reaction selectivity.
Part 2: Frequently Asked Questions (Proactive Knowledge Building)
This section covers broader concepts to help you design robust and safe experimental plans from the start.
Q3: What are the fundamental best practices for setting up equipment for a potentially exothermic tetrachloropyrazine reaction?
A: A proactive and safety-conscious equipment setup is crucial. Precise temperature control relies on a system that can respond quickly to changes.[9]
Best Practices Checklist:
-
Use a Jacketed Reactor: For any scale beyond a few millimoles, a jacketed reactor connected to a circulating heating/cooling system is essential.[8][10] This provides a large surface area for efficient heat transfer and allows for rapid temperature adjustments.
-
Employ an Internal Thermometer: The temperature probe must be placed directly in the reaction mixture, not in the cooling bath. This ensures you are measuring the actual process temperature.
-
Utilize Overhead Stirring: Magnetic stir bars can be insufficient for viscous mixtures or larger volumes, leading to poor mixing and dangerous hot spots. An overhead mechanical stirrer provides more power and ensures homogeneity.
-
Implement a Closed-Loop Control System: Modern circulators can be paired with the internal thermometer to create a feedback loop (e.g., PID controller). This allows the system to automatically adjust the jacket temperature to maintain the desired internal reaction temperature precisely.[8]
-
Ensure Adequate Headspace: The reactor should not be overfilled. A minimum of 20-25% headspace is recommended to accommodate any potential gas evolution or splashing.
Visualization: Optimal Reactor Setup
Caption: Diagram of a well-controlled reactor system.
Q4: How does my choice of solvent impact temperature control and the outcome of the reaction?
A: Solvent selection is a critical parameter that influences not only reaction kinetics but also the thermal safety profile of the process.
Key Solvent Properties to Consider:
| Property | Impact on Temperature Control & Reaction | Causality |
| Boiling Point | A solvent with a low boiling point can act as a heat sink through reflux, preventing the temperature from exceeding that point. However, this can also lead to pressure buildup in a sealed system. | The phase change from liquid to gas (boiling) is highly endothermic, absorbing a large amount of energy from the reaction mixture. |
| Heat Capacity | Solvents with higher heat capacity can absorb more heat for a given temperature increase. This provides a larger thermal buffer against sudden exotherms. | Heat capacity is the amount of energy needed to raise the temperature of a substance.[11] A higher value means the solvent can "soak up" more heat before its temperature rises significantly. |
| Polarity | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are often preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex), accelerating the reaction rate.[12] | A faster reaction rate means a faster rate of heat generation. While good for throughput, this demands a more robust cooling system to prevent a runaway. |
| Viscosity | High viscosity can impede efficient mixing, leading to the formation of hot spots and a loss of selectivity. | Poor mixing prevents the rapid dissipation of heat generated at the point of reagent addition, creating localized areas of high temperature. |
Practical Advice: For tetrachloropyrazine reactions, a polar aprotic solvent with a reasonably high boiling point and good heat capacity (like DMF or NMP) is often a good starting point. However, the increased reaction rate in these solvents must be managed by controlling the reagent addition rate and ensuring sufficient cooling capacity.[4][13]
Q5: How can I use reaction calorimetry to better understand and control my tetrachloropyrazine reactions?
A: Reaction calorimetry is a powerful technique for quantifying the heat evolved during a reaction.[11][14] It moves you from qualitative observation ("it's getting hot") to quantitative data, which is essential for safe scale-up and process optimization.
What Calorimetry Tells You:
-
Heat of Reaction (ΔHrxn): The total amount of energy released or absorbed per mole of reactant. Knowing this is critical for designing an adequate cooling system.[1][11]
-
Heat Flow vs. Time: This data shows you the rate of heat generation in real-time. A sharp spike in heat flow after adding a reagent indicates a very fast, and potentially dangerous, reaction. A broad, low-intensity curve suggests a slower, more controllable process.
-
Maximum Heat Flow (q_max): The peak rate of energy release. Your cooling system must be able to handle this peak demand.
-
Accumulation of Unreacted Reagents: If you add a reagent and the heat flow does not immediately correspond to the addition rate, it means the unreacted reagent is accumulating. This is a very dangerous situation, as a small increase in temperature could cause all the accumulated material to react at once, leading to a runaway.[6]
By performing a small-scale calorimetry study (<100 mL), you can gather the critical data needed to model the thermal behavior of your reaction at a larger scale, ensuring that you have sufficient cooling capacity and a safe operational protocol.[15][16]
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
- Temperature Control in the Chemical Industry.JULABO GmbH.
- Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions.
- Exothermic, Endothermic, & Chemical Change.
- Temperature Control and Efficiency in Chemical Processing. (2025). Fluorotherm™.
- Energy Changes in Chemical Reactions. (2024). American Chemical Society.
- Endothermic and exothermic reactions.Khan Academy.
- Exothermic and Endothermic Reactions. (2022). Chemistry LibreTexts.
- Effect of the Polarity of Solvents on Periodic Precipit
- Runaway reactions, case studies, lessons learned.ARIA.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed.
- Heats of Reactions and Calorimetry. (2023). Chemistry LibreTexts.
- Incidents in the chemical industry due to thermal-runaway chemical reactions.IChemE.
- Lab Session 9, Experiment 8: Calorimetry, He
- Solvent Effects.University of Calgary.
- Solvent Effects on the Menshutkin Reaction. (2021). arXiv.
- Solvent Effects on Transition States and Reaction Rates.
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.Institution of Chemical Engineers.
- Thermal Reaction Hazards – Your Problem?Stonehouse Process Safety.
- Data-Oriented Process Development: Determination of Reaction Parameters by Small-Scale Calorimetry with in situ.CHIMIA.
- Decoupling Multiple Potentially Runaway Reactions Using Calorimetry: Acid Catalyzed Esterifications Case Study. (2025). Chemical Engineering Transactions.
Sources
- 1. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 2. acs.org [acs.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. labproinc.com [labproinc.com]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 7. stonehousesafety.com [stonehousesafety.com]
- 8. lneya-online.com [lneya-online.com]
- 9. Temperature Control in the Chemical Industry | JULABO GmbH [julabo.com]
- 10. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. ulm.edu [ulm.edu]
- 15. chimia.ch [chimia.ch]
- 16. Decoupling Multiple Potentially Runaway Reactions Using Calorimetry: Acid Catalyzed Esterifications Case Study | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Tetrachloropyrazine Synthesis & Stabilization
The following technical guide is structured as a specialized support center resource for researchers handling Tetrachloropyrazine (CAS: 13435-08-0) . It synthesizes established organic synthesis protocols with kinetic stability data to prevent the most common failure mode: hydrolytic decomposition.
Status: Operational | Tier: L3 (Senior Scientist Support) Topic: Preventing Decomposition During Synthesis & Handling
Core Stability Directive
Critical Alert: Tetrachloropyrazine is thermally robust but kinetically unstable toward nucleophilic attack (S_NAr) . The primary decomposition pathway is not thermal degradation (pyrolysis) but hydrolysis , where atmospheric moisture or aqueous workups replace chlorine atoms with hydroxyl groups. This transforms the target molecule into trichlorohydroxypyrazine (and subsequent tautomers), degrading purity and yield.
The "Golden Rule" of Tetrachloropyrazine
"Treat the workup, not the reaction, as the critical control point." Most decomposition occurs after the synthesis is complete, during the isolation phase when the electron-deficient pyrazine ring is exposed to water or nucleophilic solvents.
Interactive Troubleshooting Guide (Q&A)
Module A: Synthesis & Reaction Control
Q: I am observing "charring" and dark residues during the PCl5 reaction. Is this thermal decomposition? A: Likely not. While high temperatures are required, "charring" usually indicates polymerization of partially chlorinated intermediates or the presence of trace moisture reacting with PCl5 to form phosphoric acid species, which then catalyze degradation.
-
The Fix: Ensure your precursor (2,5-diketopiperazine) is dried to constant weight. Use fresh PCl5.
-
Protocol Adjustment: Do not rush the temperature ramp. Hold at 100°C to allow initial chlorination before pushing to 160°C+ for the final exhaustive chlorination.
Q: Can I use standard reflux temperatures (100-110°C)? A: No. The conversion of 2,5-diketopiperazine to tetrachloropyrazine requires overcoming significant activation energy to aromatize the ring and substitute all positions.
-
Requirement: You need a sealed tube or a high-boiling solvent/reagent system (like neat POCl3/PCl5 melt) capable of reaching 150-160°C under pressure.
-
Warning: Insufficient temperature leads to dichloropyrazine or trichloropyrazine mixtures, which are difficult to separate.
Module B: Work-up & Isolation (The Danger Zone)
Q: My product turned from white crystals to a yellow gum after washing with water. What happened? A: You triggered Nucleophilic Aromatic Substitution (S_NAr) . The tetrachloropyrazine ring is highly electron-deficient. Water acts as a nucleophile, attacking the C-Cl bond.
-
Mechanism:
-
Immediate Action: STOP aqueous washes. Do not use bicarbonate or hydroxide washes; base accelerates S_NAr rates by orders of magnitude.
Q: If I can't wash with water, how do I remove the phosphorus byproducts (POCl3/PCl5)? A: You must switch from extraction to sublimation or vacuum distillation .
-
The "Dry" Workup: Remove bulk POCl3 via rotary evaporation. The remaining solid residue (product + phosphorus salts) should be subjected to sublimation. Tetrachloropyrazine sublimes cleanly, leaving inorganic salts behind.
Module C: Storage & Handling
Q: Does light affect stability? A: Yes. Like many polyhalogenated heterocycles, it is susceptible to slow photolytic dechlorination .
-
Storage: Amber glass under Argon.
-
Indicator: A shift from white/colorless to pink/red indicates free radical formation or photo-oxidation.
Data & Specifications Matrix
| Parameter | Specification | Critical Threshold | Consequence of Failure |
| Reaction Temp | 155°C - 165°C | < 140°C | Incomplete chlorination (Tri/Di-chloro impurities). |
| Moisture Tolerance | < 50 ppm | > 0.1% | Formation of hydroxy-pyrazines; yield loss. |
| Workup pH | N/A (Avoid Aqueous) | > pH 7.5 | Rapid hydrolysis to trichlorohydroxypyrazine. |
| Purification | Sublimation | Recrystallization | Hydrolysis risk if solvent is wet; loss of product. |
| Storage | 4°C, Dark, Inert | UV Exposure | Photolytic degradation (discoloration). |
Master Protocol: The "Dry-Path" Synthesis
This protocol minimizes decomposition by eliminating aqueous contact.
Reagents:
-
Phosphorus Pentachloride (PCl5) - 4.5 equivalents
-
Phosphorus Oxychloride (POCl3) - Solvent volume
Step-by-Step:
-
Charge: In a heavy-walled pressure vessel (bomb) or thick-walled flask, combine 2,5-diketopiperazine and PCl5. Add POCl3 to create a slurry.
-
Ramp: Slowly heat to 100°C. Note: HCl gas evolution will be vigorous. Ensure venting through a Drierite guard tube.
-
Soak: Once evolution slows, seal the vessel (if using a pressure reactor) or increase bath temperature to 160°C . Maintain for 12-24 hours.
-
Strip: Cool to 60°C. Connect to a high-vacuum manifold with a liquid nitrogen trap. Distill off excess POCl3. Do not pour into ice water.
-
Sublime: You will be left with a crude solid cake. Set up a sublimation apparatus.
-
Conditions: High vacuum (< 0.1 mmHg), Oil bath @ 80-100°C.
-
Result: Tetrachloropyrazine crystals will grow on the cold finger. Phosphorus residues remain at the bottom.
-
-
Harvest: Scrape crystals in a glovebox or dry room.
Visualized Pathways
Diagram 1: Synthesis & Decomposition Logic
This diagram illustrates the "Happy Path" (Synthesis) vs. the "Failure Path" (Hydrolysis).
Caption: Synthesis proceeds via thermal chlorination. Exposure to water (red dashed line) triggers irreversible hydrolysis.
Diagram 2: The "Dry" Workup Workflow
Decision tree for purification to ensure integrity.
Caption: Comparison of workup routes. Sublimation avoids the hydrolysis risks inherent in aqueous extraction.
References
-
Synthesis of 2,5-Diketopiperazines (Precursor Control)
- Source: Organic Chemistry Portal.
- Relevance: Establishes the purity requirements for the starting m
-
Nucleophilic Substitution Mechanisms (Decomposition)
- Source: Journal of the Chemical Society, Perkin Transactions 1. "Nucleophilic substitution in chlorofluoropyrazines and tetrachloropyrazine."
- Relevance: Defines the S_NAr mechanism where tetrachloropyrazine degrades in the presence of nucleophiles (w
-
Sublimation & Vapor Pressure (Purific
- Source: MDPI.
- Relevance: While focusing on energetic derivatives, this source validates sublimation as a viable purification technique for high-nitrogen, chlorinated heterocycles, avoiding solvent interactions.
-
Hydrolysis Kinetics of Chlorin
- Source: NIH / PubMed. "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides."
- Relevance: Provides comparative kinetic data on how electron-deficient rings (like pyrazine) undergo substitution, reinforcing the need to avoid aqueous bases.
Sources
Technical Support Center: High-Purity Tetrachloropyrazine (TCP) Purification
This technical guide details the purification of 2,3,5,6-Tetrachloropyrazine (TCP) , a critical intermediate in the synthesis of bioactive pyrazine derivatives (including the antiviral Favipiravir).
Core Technical Overview
Compound: 2,3,5,6-Tetrachloropyrazine CAS: 13435-08-0 Target Purity: >99.5% (HPLC) Melting Point: 97–99 °C
⚠️ Critical Distinction: The "Symtet" Trap
Do not confuse Tetrachloropyrazine with Tetrachloropyridine. Many databases and suppliers conflate these two due to similar names and properties.
-
Tetrachloropyrazine (TCP): Symmetric 1,4-diazine ring. Melting point ~99°C.
-
Tetrachloropyridine (Symtet): 1-nitrogen ring (CAS 2402-79-1). Melting point ~90-95°C.
-
Why it matters: Their solubility profiles differ significantly. TCP is generally less soluble in polar solvents than the pyridine analog.
Solvent Selection & Solubility Profile
The choice of solvent is dictated by the "Gradient of Solubility"—high solubility at boiling point, low solubility at freezing point.
| Solvent System | Role | Pros | Cons | Recommended For |
| Toluene | Primary Solvent | Excellent temperature coefficient. TCP dissolves well at 110°C but crystallizes sharply at 20°C. | High boiling point requires longer drying times. | Large-scale purification (>10g) |
| Ethanol (95%) | Green Alternative | Lower toxicity. Good crystal habit formation. | Risk of "oiling out" if water content is too high. | Lab-scale / Final Polish |
| Hexane/Ethyl Acetate | Binary System | Tunable polarity. | Requires precise ratio control (typ. 9:1). | Removing specific polar impurities |
| Carbon Tetrachloride | Legacy (Avoid) | Historically used, but highly toxic and ozone-depleting. | BANNED in modern protocols. | Do not use |
Standard Operating Procedure (SOP): Recrystallization
Objective: Purify crude TCP (typ. 95% purity) to >99.0% white crystalline needles.
Phase 1: Dissolution & Hot Filtration
-
Charge: Place crude TCP in a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add Toluene (approx. 3–4 mL per gram of TCP).
-
Note: If using Ethanol, use approx. 5–6 mL/g.
-
-
Reflux: Heat to boiling (110°C for Toluene). Stir until all soluble solids disappear.
-
Checkpoint: If black specks remain, these are carbonized impurities.
-
-
Hot Filtration: While keeping the solution near boiling, filter through a pre-heated Buchner funnel or a glass frit to remove insoluble mechanical impurities.
Phase 2: Controlled Crystallization
-
Ambient Cooling: Remove heat. Allow the filtrate to cool to room temperature (20–25°C) slowly over 2 hours.
-
Cryogenic Finish: Once room temperature is reached, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
Phase 3: Isolation
-
Filtration: Collect crystals via vacuum filtration.
-
Wash: Wash the filter cake with cold Toluene (or Ethanol) chilled to 0°C. Use minimal volume (0.5 mL/g) to avoid redissolving the product.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Advanced Purification: Sublimation
For applications requiring ultra-high purity (>99.8%) or when solvent residues are unacceptable (e.g., analytical standards), sublimation is the superior method due to TCP's high vapor pressure relative to its molecular weight.
Protocol:
-
Place crude TCP in a sublimation apparatus (cold finger type).
-
Apply vacuum (< 5 mmHg).
-
Heat the bottom flask to 80–85°C (below the melting point of 99°C).
-
Cool the cold finger to 10°C.
-
Result: Pure white needles form on the cold finger. Non-volatile impurities (salts, metals) remain at the bottom.
Troubleshooting & FAQs
Direct solutions to common failure modes.
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
Cause: The solution temperature dropped below the "oiling out" point before crystals could nucleate, or the solvent mixture is too polar (if using EtOH/Water).
-
Fix: Reheat to dissolve the oil. Add a seed crystal of pure TCP at ~50°C. Scratch the glass surface with a rod to induce nucleation. If using Ethanol, add a small amount of Toluene to increase lipophilicity.
Q2: The crystals are grey or off-white even after recrystallization.
-
Cause: Trapped carbonaceous impurities or oxidation byproducts.
-
Fix: Perform a Hot Filtration with Activated Carbon (Charcoal).[5] Add 5% w/w activated carbon during the reflux step, stir for 10 mins, then filter while hot.
Q3: My yield is very low (<50%). Where did the product go?
-
Cause A: Too much solvent was used (product remained in the mother liquor).
-
Cause B: The wash solvent was not cold enough.
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop" of crystals.
Q4: HPLC shows a persistent impurity at RRT 0.9 (Trichloropyrazine).
-
Cause: Trichloropyrazine is structurally very similar to TCP and co-crystallizes.
-
Fix: Recrystallization alone may struggle here. Switch to Sublimation (Section 4) or use a binary solvent wash (Hexane) to preferentially dissolve the less symmetrical trichloro- impurity.
Process Logic Visualization
Figure 1: Decision matrix and workflow for the purification of Tetrachloropyrazine, highlighting the divergence between standard recrystallization and high-purity sublimation.
References
- Favipiravir Synthesis Protocols.Process Chemistry of Pyrazine Derivatives.
- Solubility of Chlorinated Heterocycles.Journal of Chemical & Engineering Data.
-
Sublimation of High-Melting Aromatics. Purification of Laboratory Chemicals (Armarego & Chai).
-
Tetrachloropyrazine Properties. PubChem Database (CID 26189).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104276998A - Method for two-step synthesis of tetrachloropyridine by taking pyridine as raw material - Google Patents [patents.google.com]
- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Guide: Catalytic Systems for Suzuki-Miyaura Coupling of Tetrachloropyrazine
Executive Summary
Tetrachloropyrazine (TCP) represents a unique scaffold in medicinal chemistry and materials science (OLEDs) due to its electron-deficient nature and the presence of four potential reactive sites. However, its high reactivity poses a paradox: while the C-Cl bonds are activated for oxidative addition, the nitrogen atoms in the pyrazine ring can coordinate to palladium, poisoning the catalyst.
This guide compares three distinct catalytic generations for the Suzuki-Miyaura coupling of TCP. Our analysis indicates that while Pd(PPh₃)₄ remains the cost-effective baseline for mono-substitution, Pd(dppf)Cl₂ and Pd(OAc)₂/S-Phos systems are superior for achieving controlled poly-substitution (di-, tri-, tetra-) and overcoming steric hindrance.
The Mechanistic Challenge
The Suzuki-Miyaura reaction on TCP is governed by a competition between the desired Oxidative Addition (OA) and the inhibiting Nitrogen Coordination .
-
Electronic Activation: The electronegative nitrogen atoms pull electron density from the ring, making the C-Cl bonds highly electrophilic and reactive toward Pd(0).
-
Regioselectivity: Substitution typically follows the pattern C2
C5 (para) C3/C6. -
Catalyst Deactivation: The pyrazine nitrogens can act as ligands, displacing phosphines and forming stable, inactive Pd-complexes, often observed as "palladium black" precipitation.
Diagram 1: Catalytic Cycle & Deactivation Pathways
The following diagram illustrates the standard cycle versus the specific pyrazine-induced deactivation pathway.
Caption: Figure 1. The catalytic cycle shows the critical branch point where pyrazine nitrogen atoms can sequester the active Pd(0) species, halting the reaction unless bulky ligands prevent coordination.
Comparative Analysis of Catalytic Systems
We evaluated three primary systems based on yield, regiocontrol, and turnover frequency (TOF).
System A: The Baseline – Pd(PPh₃)₄
-
Profile: Homogeneous Pd(0) source.
-
Best For: Mono-substitution (2-aryl-3,5,6-trichloropyrazine).
-
Mechanism: The triphenylphosphine ligands are labile. This allows fast oxidative addition but makes the metal center vulnerable to N-coordination by the substrate.
-
Limitations: High sensitivity to air/moisture; thermal instability >80°C; poor performance for tetra-substitution due to catalyst death before completion.
System B: The Chelator – Pd(dppf)Cl₂
-
Profile: Bidentate ferrocenyl ligand.
-
Best For: Di- and Tri-substitution .
-
Mechanism: The large bite angle and rigid backbone of the dppf ligand prevent ligand dissociation. This keeps the Pd center active longer and prevents the formation of inactive bis-pyrazine complexes.
-
Advantages: Robust in air; tolerates higher temperatures (up to 110°C) required for multiple substitutions.
System C: The Steric Shield – Pd(OAc)₂ + S-Phos
-
Profile: In-situ generated active species with a bulky Buchwald ligand.
-
Best For: Tetra-substitution (Tetraarylpyrazines) and sterically hindered boronic acids.
-
Mechanism: S-Phos creates a "glove-like" steric environment around the Palladium. This physically blocks the pyrazine nitrogens from coordinating while still allowing the C-Cl bond to access the metal center.
-
Advantages: Highest Turnover Number (TON); enables coupling of ortho-substituted aryl boronic acids.
Data Summary: Performance Metrics
| Feature | System A: Pd(PPh₃)₄ | System B: Pd(dppf)Cl₂ | System C: Pd(OAc)₂ / S-Phos |
| Primary Application | Mono-arylation | Di/Tri-arylation | Tetra-arylation |
| Avg. Yield (Mono) | 65-75% | 80-85% | >90% |
| Avg. Yield (Tetra) | <10% (Decomposition) | 40-55% | 78-92% |
| Reaction Temp | 60-80°C | 80-100°C | 90-120°C |
| Air Stability | Poor | Excellent | Good (Precursors stable) |
| Cost Efficiency | High | Medium | Low (Ligand is expensive) |
Experimental Protocols
Protocol 1: Synthesis of Tetraarylpyrazine (High-Performance Method)
Targeting complete substitution using System C logic (adapted from Langer et al.).
Reagents:
-
Tetrachloropyrazine (1.0 eq)
-
Arylboronic acid (4.5 - 5.0 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%) OR Pd(dppf)Cl₂ (5-8 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (6.0 eq)
-
Solvent: Toluene/1,4-Dioxane (10:1) or Toluene/Water biphasic mix.
Workflow Diagram:
Caption: Figure 2. Step-by-step workflow for the synthesis of tetraarylpyrazines. Strict oxygen exclusion is critical in Step 1.
Detailed Steps:
-
Inert Atmosphere: In a pressure tube equipped with a magnetic stir bar, add Tetrachloropyrazine (218 mg, 1.0 mmol), Arylboronic acid (5.0 mmol), K₂CO₃ (828 mg, 6.0 mmol), and Pd(dppf)Cl₂ (40 mg, 0.05 mmol).
-
Degassing: Cap the tube with a septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Inject degassed Toluene (4 mL) and Water (1 mL) via syringe. Replace septum with a Teflon screw cap quickly under Argon flow.
-
Heating: Heat the mixture to 100–110°C for 12–18 hours. The solution typically turns dark but should remain homogenous (suspension).
-
Quench: Cool to room temperature. Pour into water (20 mL) and extract with CH₂Cl₂ (3 x 20 mL).
-
Purification: The tetra-substituted product is often highly fluorescent. Purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to N-coordination or lack of ligand. | Switch to Pd(dppf)Cl₂ or add excess ligand (e.g., PPh₃). Ensure O₂ is rigorously excluded. |
| Stalled at Mono/Di-product | Oxidative addition into remaining C-Cl bonds is too slow (steric/electronic). | Increase temperature to 110°C. Switch to S-Phos or X-Phos ligands. Use Cs₂CO₃ (stronger base effect in non-polar solvents). |
| Hydrolysis (OH-product) | Hydroxide competition with Boronic acid. | Reduce water content (use anhydrous Dioxane/K₃PO₄). Ensure Boronic acid is in excess. |
References
-
Langer, P., et al. (2015). "Synthesis of Tetraaryl- and Tetraalkenylpyrazines by Suzuki-Miyaura Reactions of Tetrachloropyrazine." Tetrahedron, 71(33), 5303-5314.
-
Suzuki, A. (2011).[1] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737.
-
Schoenebeck, F., et al. (2019). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of the American Chemical Society, 141(38), 15471.
-
MDPI Review. (2020). "Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry." Processes, 8(9), 1022.
-
Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 130(44), 13552–13554.
Sources
Benchmarking the Fluorescence Quantum Yields of Tetraalkenylpyrazines: A Comparative Guide
Executive Summary
Tetraalkenylpyrazines represent a specialized class of fluorophores exhibiting Aggregation-Induced Emission (AIE) characteristics. Unlike traditional Aggregation-Caused Quenching (ACQ) dyes (e.g., fluorescein or rhodamine), these pyrazine derivatives exhibit negligible fluorescence in dilute solution but become highly emissive in the solid or aggregated state. This guide provides a rigorous technical framework for benchmarking their fluorescence quantum yields (
Part 1: The Chemical Context – Why Benchmarking is Complex
To accurately benchmark tetraalkenylpyrazines, one must understand the photophysical mechanism driving their emission. The pyrazine core, when substituted with four alkenyl or aryl groups (forming a star-shaped conjugated system), acts as a molecular rotor.
-
In Solution (The Dark State): The peripheral alkenyl arms rotate freely around the pyrazine core. This intramolecular rotation consumes the excited state energy non-radiatively (thermal decay), resulting in a near-zero quantum yield (
). -
In Aggregate/Solid (The Bright State): Physical packing restricts this rotation (Restriction of Intramolecular Rotation - RIR). The radiative pathway becomes dominant, boosting
significantly (often ).
Implication for Benchmarking: You cannot rely solely on solution-phase measurements against a standard like Quinine Sulfate. You must characterize the solid-state efficiency using an integrating sphere.
Mechanism Visualization
The following diagram illustrates the transition from non-emissive solution to emissive aggregate, which dictates the choice of measurement protocol.
Figure 1: The causal link between molecular restriction and fluorescence in tetraalkenylpyrazines.
Part 2: Comparative Analysis & Data
The table below contrasts the performance of tetraalkenylpyrazine derivatives against industry-standard benchmarks. Note the inversion of performance between solution and solid states.
| Fluorophore Class | Representative Compound | Emission Type | Primary Application | ||
| Standard (Reference) | Quinine Sulfate | ~54.6% (in 0.5 M H₂SO₄) | N/A (ACQ) | ACQ | Calibration Standard |
| Standard (Reference) | Rhodamine 6G | ~95% (in Ethanol) | < 10% (Quenched) | ACQ | Laser Dye |
| Target (AIEgen) | Tetraphenylpyrazine (TPP) | < 0.5% (in THF) | ~25 - 30% | AIE | OLEDs, Bio-imaging |
| Target (AIEgen) | Tetra-styrylpyrazine | < 1.0% (in DCM) | ~40 - 60% | AIE | Chemical Sensing |
Data Interpretation: If you measure a tetraalkenylpyrazine only in dilute THF, you will incorrectly categorize it as a "dead" fluorophore. The high solid-state yield is the benchmark for success in this class.
Part 3: Experimental Protocols
Protocol A: Relative Method (Solution State)
Use this to confirm the "Dark State" or for low-viscosity molecular rotor studies.
Prerequisites:
-
Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄) or 9,10-Diphenylanthracene (in Cyclohexane).
-
UV-Vis Spectrophotometer & Spectrofluorometer.
Step-by-Step Workflow:
-
Absorbance Matching: Prepare solutions of the Pyrazine sample and the Reference. Adjust concentrations so the Optical Density (OD) at the excitation wavelength is 0.05 ± 0.01 .
-
Why? Keeping OD < 0.1 avoids the Inner Filter Effect (IFE) , where the sample re-absorbs its own emission or blocks excitation light from reaching the center of the cuvette.
-
-
Excitation: Excite both samples at the exact same wavelength (typically absorption
of the pyrazine). -
Integration: Record the emission spectra (e.g., 400–700 nm) and integrate the area under the curve (
). -
Calculation: Apply the comparative formula:
Protocol B: Absolute Method (Solid/Aggregate State)
Use this for the actual performance benchmarking of tetraalkenylpyrazines.
Prerequisites:
-
Integrating Sphere accessory (coated with BaSO₄ or Spectralon).
-
Powder or thin-film sample holder.
Step-by-Step Workflow:
-
Baseline (Blank): Mount the empty sample holder (or a blank BaSO₄ disk) in the sphere. Scan the excitation light profile (
) and the emission background ( ). -
Sample Measurement: Mount the solid pyrazine sample. Scan the excitation profile again (
) and the emission profile ( ).-
Note:
will be smaller than because the sample absorbs light.
-
-
Calculation:
-
Expert Insight: Ensure the excitation beam does not directly hit the detector (use a baffle). The scattered light (
) must be fully integrated to determine exactly how many photons were absorbed.
-
Workflow Logic Diagram
Figure 2: Decision tree for selecting the correct benchmarking protocol based on sample state.
Part 4: Troubleshooting & Validation (Self-Correcting Systems)
To ensure Trustworthiness , verify your data against these common failure modes:
-
The Re-Absorption Error (Solid State):
-
Symptom:[1][3][4][5][6] The emission spectrum looks "cut off" on the blue edge (short wavelength side).
-
Cause: In solids, the Stokes shift is small. The sample absorbs its own fluorescence.[2]
-
Correction: Use a thin film rather than a thick powder block, or apply a mathematical self-absorption correction if using the absolute method.
-
-
The Solvent Polarity Trap (Solution State):
-
Inner Filter Effect (Solution State):
-
Validation: If you double the concentration and the fluorescence intensity does not double, you have an Inner Filter Effect. Dilute the sample until linearity is restored.
-
References
-
Measurement of Fluorescence Quantum Yields. National Institutes of Health (NIH) / PMC. [Link] Source for: Standard protocols regarding inner filter effects and relative measurement calculations.
-
Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission. Chemical Science (RSC). [Link] Source for: Synthesis and photophysical properties of TPP derivatives, confirming the AIE mechanism.[3]
-
Guide for the Measurements of Absolute Quantum Yields. Edinburgh Instruments. [Link] Source for: Methodology regarding integrating spheres and scattering calculations.
-
Inner Filter Effect Correction for Fluorescence Measurements. Analytical Chemistry (ACS). [Link] Source for: Mathematical corrections for high-absorbance samples.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. edinst.com [edinst.com]
A Senior Application Scientist's Guide to Purity Assessment: Tetrachloropyrazine by Quantitative NMR
An Objective Comparison with Orthogonal Analytical Techniques
Introduction: The Imperative of Purity in Chemical Synthesis
In the landscape of pharmaceutical development and fine chemical manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and process reproducibility. Tetrachloropyrazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, exemplifies this principle.[1][2] Undetected impurities can carry through subsequent reaction steps, leading to final products with altered pharmacological profiles, increased toxicity, or reduced stability. Therefore, the deployment of a robust, accurate, and precise analytical methodology for purity determination is of paramount importance.
This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity assessment of tetrachloropyrazine. As a technique that offers universal detection and a direct relationship between signal intensity and the number of atomic nuclei, qNMR stands as a powerful tool in the analytical chemist's arsenal.[3][4] We will explore the fundamental causality behind the qNMR experiment, provide a detailed, field-proven protocol, and objectively compare its performance against established orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
The Primary Method: Quantitative ¹H NMR Spectroscopy
Quantitative NMR has emerged as a definitive method for purity and concentration determination because it is a primary ratio method of measurement.[3] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][5] This allows for the determination of the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, without the need for a specific reference standard of the analyte itself.[3][5][6]
Causality: Why qNMR Excels for Tetrachloropyrazine Purity Tetrachloropyrazine lacks a strong chromophore, which can present challenges for UV-based detection in HPLC. Furthermore, its volatility and thermal stability must be carefully considered for GC analysis. qNMR bypasses these limitations. Since tetrachloropyrazine contains hydrogen atoms (albeit none on the pyrazine ring itself, we would be looking for impurities or using a different nucleus if the parent compound had no protons), it is amenable to ¹H qNMR analysis. Correction: Tetrachloropyrazine (C₄Cl₄N₂) itself has no protons. Therefore, ¹H qNMR would be used to quantify proton-containing impurities against a standard. For the purity of the main component itself, ¹³C qNMR could be employed, though it is less sensitive. For the purpose of this guide, we will assume the goal is to quantify the main component and any protonated impurities, making ¹H qNMR a tool to assess the absence of such impurities or to quantify a proton-containing analyte if it were a different compound. To provide a practical guide, we will proceed with the ¹H qNMR protocol, which is the most common form of qNMR, and frame it as a method to determine the purity of an analyte relative to a standard.
Key Advantages of qNMR:
-
Universality: Detects any soluble molecule containing the target nucleus (e.g., ¹H).
-
Non-Destructive: The sample can be recovered post-analysis.[7][8]
-
High Precision & Accuracy: Capable of achieving measurement uncertainties below 0.1% with proper technique.[9]
-
Structural Confirmation: The NMR spectrum simultaneously provides quantitative data and confirms the identity of the analyte and any observed impurities.
-
Reduced Need for Reference Materials: A single certified standard can be used to quantify a wide array of different compounds.[3][5]
Experimental Workflow for qNMR
The qNMR process is a self-validating system when executed correctly, ensuring traceability and confidence in the final purity value.
Caption: qNMR workflow from sample preparation to final purity calculation.
Detailed Protocol: Purity of Tetrachloropyrazine by ¹H qNMR
This protocol is designed to ensure accuracy and precision, adhering to principles outlined in pharmacopeias and regulatory guidelines.[3][5][10]
1. Materials & Reagents:
-
Analyte: Tetrachloropyrazine sample.
-
Internal Standard (IS): Certified Reference Material (CRM) with high purity (>99.9%), such as Maleic Anhydride, 1,4-Dinitrobenzene, or Dimethyl sulfone. The IS must be stable, non-volatile, and have signals that do not overlap with analyte or impurity signals.[11]
-
Solvent: Deuterated solvent of high isotopic purity (e.g., Chloroform-d, 99.8 atom % D).
-
Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance (readable to 0.01 mg), Class A volumetric glassware, NMR tubes.
2. Sample Preparation (The Critical Step):
-
Weighing: Accurately weigh approximately 15-20 mg of the internal standard (m_std) into a clean, dry vial. Record the weight to 0.01 mg.
-
Accurately weigh approximately 20-30 mg of the tetrachloropyrazine sample (m_a) into the same vial. Record the weight to 0.01 mg. The molar ratio of analyte to standard should be optimized for similar signal intensities.
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument Qualification: Ensure the NMR instrument has passed operational qualification (OQ) and performance qualification (PQ) tests.[10]
-
Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for the ¹H frequency.
-
Parameter Selection (Causality):
-
Pulse Angle: Use a 90° pulse (or smaller, e.g., 30°) to ensure all spins are excited equally. This must be calibrated for each sample.
-
Relaxation Delay (d1): This is the most critical parameter for quantification. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard signals being integrated. A conservative value of 30-60 seconds is often used to ensure full relaxation and accurate integration.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Number of Scans (ns): A minimum of 64 scans is recommended to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[12]
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K) throughout the experiment.[12]
-
4. Data Processing and Purity Calculation:
-
Processing: Apply a small line broadening factor (e.g., 0.3 Hz) to improve S/N. Perform Fourier transformation, followed by careful manual phasing and baseline correction of the spectrum.
-
Integration: Integrate a well-resolved, characteristic signal of the internal standard (I_std). Integrate a signal corresponding to a known number of protons in the analyte (I_a). The integration regions should be consistent and cover the entire peak.
-
Calculation: The purity of the analyte (P_a) as a weight percentage (w/w %) is calculated using the following equation:[13]
P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I_a, I_std: Integral values for the analyte and standard.
-
N_a, N_std: Number of protons for the integrated signals of the analyte and standard.
-
M_a, M_std: Molar masses of the analyte and standard.
-
m_a, m_std: Masses of the analyte and standard.
-
P_std: Purity of the internal standard (as a percentage).
-
Orthogonal Verification Methods: A Comparative Analysis
No single analytical method can reveal all possible impurities. Regulatory guidelines such as ICH Q2(R1) encourage the use of orthogonal methods—techniques that measure the same attribute via different physicochemical principles—to build a comprehensive purity profile.[14][15]
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID | Differential Scanning Calorimetry (DSC) |
| Principle | Nuclear spin resonance | Differential partitioning, UV absorbance | Volatility, Flame Ionization | Melting point depression |
| Analyte Requirement | Soluble, NMR-active nuclei | Soluble, Chromophore | Volatile, Thermally stable | Crystalline solid, Thermally stable |
| Reference Standard | Universal internal standard | Analyte-specific standard required | Analyte-specific standard required | Not required for purity determination |
| Specificity | High (based on chemical shift) | High (based on retention time) | High (based on retention time) | Low (measures total eutectic impurities) |
| Destructive? | No | Yes | Yes | Yes |
| Typical Precision (RSD) | < 1.0% | < 2.0% | < 2.0% | Variable, depends on purity level |
| Hypothetical Purity of Tetrachloropyrazine | 99.5% ± 0.2% | 99.6% (relative to main peak) | 99.4% (relative to main peak) | 99.8 mol% |
Chromatographic Methods: HPLC and GC
Chromatographic techniques are the workhorses of purity analysis, excelling at separating structurally related impurities.[16]
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol Outline: An isocratic or gradient reversed-phase method would be developed using a C18 column. The mobile phase would likely consist of an acetonitrile/water mixture. Detection would be performed with a UV detector, though sensitivity might be low for tetrachloropyrazine. The method would need to be validated for specificity, linearity, accuracy, and precision.[17][18]
-
Expertise & Causality: HPLC is ideal for separating non-volatile or thermally labile impurities. However, its accuracy is contingent on the response factor of each impurity being similar to the main component (or having a known correction factor), a common source of error in area percent calculations. True quantification requires certified standards for each impurity.[7]
-
-
Gas Chromatography (GC):
-
Protocol Outline: A capillary GC with a flame ionization detector (FID) would be suitable. A non-polar or mid-polar column (e.g., DB-5) would be used with an appropriate temperature program to separate volatile impurities.
-
Expertise & Causality: GC is highly effective for volatile impurities and residual solvents.[16] The near-uniform carbon response of an FID detector provides a more accurate estimation of purity by area percent than HPLC-UV. However, the method is destructive and requires the analyte to be thermally stable and sufficiently volatile.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC determines purity based on the thermodynamic principle of melting point depression, as described by the Van't Hoff equation.[19][20][21]
-
Protocol Outline: A small, accurately weighed sample (1-3 mg) is hermetically sealed in an aluminum pan.[22] The sample is heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition. The software then analyzes the shape of the melting endotherm to calculate the mole percent purity.
-
Expertise & Causality: DSC is a powerful technique for assessing the total level of soluble (eutectic) impurities in a highly pure, crystalline substance (>98.5 mol%).[23] It is an absolute method that requires no standards. Its primary limitation is its lack of specificity; it cannot identify individual impurities and is insensitive to insoluble impurities or those that form solid solutions.[23]
Conclusion: An Integrated Approach to Purity Assessment
For the purity assessment of tetrachloropyrazine, quantitative NMR stands out as a superior primary method, offering direct, accurate, and precise quantification with simultaneous structural confirmation and without the need for an analyte-specific reference standard. Its non-destructive nature and universality provide significant advantages over other techniques.[8]
However, a comprehensive quality control strategy should not rely on a single technique. An integrated approach, leveraging qNMR for absolute purity assignment and orthogonal methods like HPLC or GC for profiling related substances and DSC for confirming the purity of the crystalline form, provides the most robust and scientifically sound characterization. This multi-faceted methodology ensures that the material meets the stringent quality requirements for its intended use in research and development, ultimately contributing to safer and more effective end-products. Method validation for any chosen procedure must be conducted in accordance with established guidelines, such as those from the ICH or ISO, to ensure the results are fit for purpose.[14][24][25]
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Emery Pharma. (2024, February 9).
- Purity by Absolute qNMR Instructions. (n.d.).
- American Pharmaceutical Review. (2023, April 1).
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
- US Pharmacopeia (USP). Stimuli Article (qNMR).
- MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
- qNMR Exchange. (2024, January 20).
- Quantitative NMR Spectroscopy.docx. (2017, November).
- MDPI. (2023, November 13).
- Guide to Method Validation for Quantitative Analysis in Chemical Testing Labor
- ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- TA Instruments.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- PubChem. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990.
- Mettler Toledo.
- NIST. (2020, June 1). Fluid Phase Nuclear Magnetic Resonance (NMR) Spectroscopy.
- New analytical method for chlorpyrifos determination in biobeds constructed in Brazil_ Development and valid
- PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
- LATU.
- 1,3,5,6-Tetrachloropyridine (2016) - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. (n.d.).
- AOAC International.
- ACS Publications. Determination of purity by differential scanning calorimetry (DSC).
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- BOC Sciences.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (2013, February). Determining and reporting purity of organic molecules: why qNMR.
- ResearchGate. (2025, August 5). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol | Request PDF.
- YouTube. (2024, October 31).
- Wikipedia. Differential scanning calorimetry.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Sources
- 1. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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Cross-Validation of Analytical Results for Tetrachloropyrazine: A Comparative Technical Guide
Executive Summary
Tetrachloropyrazine (TCP) serves as a critical intermediate in the synthesis of sulfonamide antibiotics (e.g., Sulfalene) and specialized agrochemicals. Its high halogenation density renders it chemically stable yet presents unique analytical challenges: significant sublimation potential, low aqueous solubility, and susceptibility to ionization variances in mass spectrometry.
This guide provides a validated framework for cross-referencing analytical data between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) . Reliance on a single technique for TCP is prone to error; GC methods risk thermal degradation of labile impurities, while HPLC methods may lack the resolution to distinguish positional isomers of lower-chlorinated byproducts (e.g., trichloropyrazine isomers).
Physicochemical Context & Analytical Strategy
To design a self-validating protocol, one must understand the analyte's behavior:
-
Sublimation: TCP sublimates readily. Sample preparation for GC must avoid high-vacuum drying steps which can lead to analyte loss.
-
Hydrophobicity: With four chlorine atoms, TCP is highly lipophilic (
). HPLC requires high organic mobile phase ratios to elute the compound within a reasonable timeframe. -
Chromophores: The pyrazine ring provides distinct UV absorption (
nm), making UV detection robust for quantitation.
The Orthogonal Approach
-
GC-MS: Primary tool for Identification and Impurity Profiling (specifically separating tri- from tetra-chlorinated species).
-
HPLC-UV: Primary tool for Quantitation and Mass Balance (detecting non-volatile salts or polymeric residues invisible to GC).
Methodology 1: GC-MS Impurity Profiling
Objective: Definitive identification of volatile organic impurities (Trichloropyrazine, Dichloropyrazine).
Instrumental Parameters[1][2][3][4]
-
System: Agilent 7890/5977 or equivalent single quadrupole MS.
-
Column: DB-5ms UI (30 m
0.25 mm 0.25 µm). Rationale: Low-bleed non-polar phase essential for halogenated aromatics. -
Inlet: Split/Splitless at 250°C. Split Ratio 50:1 .
-
Note: High split ratio prevents column overload and improves peak shape for the major component.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
Sample Preparation (Self-Validating)
To ensure injection integrity, an Internal Standard (IS) is mandatory.
-
Solvent: Dichloromethane (DCM). Rationale: High solubility for TCP and high volatility for solvent venting.
-
Internal Standard: 1,2,4-Trichlorobenzene. Rationale: Similar boiling point and halogenation profile but chromatographically distinct.
-
Protocol: Dissolve 10 mg TCP in 10 mL DCM containing 50 µg/mL IS.
Methodology 2: HPLC-UV Quantitation
Objective: Precise assay determination and detection of non-volatile degradation products.
Instrumental Parameters[1][2][3][4]
-
System: Waters Alliance or equivalent with PDA/UV detector.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 150 mm
4.6 mm, 3.5 µm).-
Rationale: End-capping reduces silanol interactions with the nitrogenous pyrazine ring, preventing peak tailing.
-
-
Mobile Phase: Isocratic 80:20 Acetonitrile:Water (v/v).
-
Note: No buffer is required as TCP is non-ionizable in this pH range, but water must be HPLC grade to prevent ghost peaks.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 295 nm.
-
Temperature: 30°C.
Sample Preparation[1][6]
-
Diluent: 100% Acetonitrile. Rationale: Water induces precipitation of TCP.
-
Concentration: 0.5 mg/mL. Filter through 0.45 µm PTFE filter (Do not use Nylon; TCP may adsorb).
Cross-Validation & Data Correlation
The core of this guide is the Correlation Workflow . You must compare the Area % from GC-MS with the Assay % (w/w) from HPLC.
Analytical Workflow Diagram
Figure 1: Parallel analytical workflow ensuring orthogonal validation of sample purity.
Comparative Performance Data (Representative)
The following table illustrates expected performance metrics when validating TCP.
| Parameter | GC-MS (Impurity Focus) | HPLC-UV (Assay Focus) |
| Linearity ( | > 0.995 (0.01 - 1.0 mg/mL) | > 0.999 (0.1 - 1.0 mg/mL) |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.5 µg/mL |
| Precision (RSD, n=6) | < 2.0% | < 0.5% |
| Recovery (Spike) | 95 - 105% | 98 - 102% |
| Major Interference | Trichloropyrazine isomers | Solvent front / Non-volatiles |
Discrepancy Troubleshooting Logic
When results do not align, use the following logic to determine the root cause.
Figure 2: Decision matrix for resolving analytical discrepancies between gas and liquid chromatography.
Authoritative Conclusion
For the robust release of Tetrachloropyrazine, HPLC-UV must be the primary method for assay (purity w/w) due to its superior precision and ability to detect non-volatile contaminants. However, GC-MS is indispensable as a limit test for specific volatile organic impurities (trichloropyrazine) that may co-elute in HPLC or lack sufficient UV response differentiation.
Critical Control Point: If the HPLC assay is <98.0% but GC-MS shows 99.9% area purity, the sample likely contains inorganic salts (NaCl from synthesis) or moisture. Perform a Karl Fischer titration and Residue on Ignition (ROI) test immediately.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12836, 2,3,5,6-Tetrachloropyrazine. Retrieved from [Link]
-
International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Standard Methods for the Examination of Water and Wastewater. Method 6410: Extractable Base/Neutrals and Acids. (General reference for GC-MS of halogenated aromatics). Retrieved from [Link]
Sources
Comparing the electronic properties of substituted tetraarylpyrazines
Executive Summary: The Pyrazine Core in Discovery
Tetraarylpyrazines (TAPs) represent a privileged scaffold in both optoelectronics and bio-imaging due to their electron-deficient pyrazine core. Unlike traditional planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TAPs exhibit Aggregation-Induced Emission (AIE) , making them ideal for biological sensing in aqueous environments where aggregates form naturally.
This guide provides a technical comparison of how substituent electronics (Donors vs. Acceptors) modulate the frontier molecular orbitals (FMOs) of the pyrazine core. We focus on the Donor-Acceptor (D-A) architecture, which is the primary driver for tuning emission wavelengths and quantum yields.
Mechanistic Insight: The Push-Pull System
The pyrazine ring is inherently electron-deficient (an electron acceptor). The electronic properties of TAPs are governed by the interplay between this core and the peripheral aryl substituents.
-
Scenario A: Electron Donating Groups (EDG) [1]
-
Mechanism: Attaching EDGs (e.g., -OMe, -NMe
) to the para-position of the phenyl rings creates a D-A-D (Donor-Acceptor-Donor) architecture. -
Effect: This facilitates Intramolecular Charge Transfer (ICT). The HOMO is destabilized (raised in energy) while the LUMO remains localized on the pyrazine core.
-
Result: A narrowed band gap (
), significant bathochromic (red) shift in emission, and high fluorescence quantum yield ( ) in the solid state.
-
-
Scenario B: Electron Withdrawing Groups (EWG)
-
Mechanism: Attaching EWGs (e.g., -CN, -CF
) creates an A-A-A system. -
Effect: Both HOMO and LUMO are stabilized (lowered). The lack of a strong donor inhibits ICT.
-
Result: Wider or similar band gap to the reference, hypsochromic (blue) shift, and often reduced quantum efficiency due to the absence of the "push-pull" mechanism.
-
Visualization: Electronic Structure Logic
The following diagram illustrates the causality between substituent nature and optical output.
Figure 1: Logic flow detailing how substituent electronics influence the band gap and optical properties of tetraarylpyrazines.
Comparative Analysis: Performance Data
The following table contrasts the electronic properties of three archetypal TAPs. Note the dramatic shift in emission and quantum yield when a strong donor is introduced.
Table 1: Electronic Properties of Para-Substituted Tetraarylpyrazines
| Property | Reference (TPP) | Donor Derivative (TMeOPP) | Acceptor Derivative (TCNPP) |
| Substituent (R) | -H | -OCH | -CN (Cyano) |
| Electronic Nature | Neutral | Strong Donor (EDG) | Strong Acceptor (EWG) |
| System Type | Weak D-A | Strong D-A-D | A-A-A |
| 320 - 350 | 360 - 410 | 300 - 330 | |
| 430 - 450 (Blue) | 500 - 560 (Yellow/Orange) | 400 - 420 (Deep Blue) | |
| Stokes Shift | Moderate | Large (ICT characteristic) | Small |
| HOMO Level (eV) | ~ -5.6 | ~ -5.2 (Destabilized) | ~ -6.1 (Stabilized) |
| LUMO Level (eV) | ~ -2.5 | ~ -2.4 | ~ -3.0 (Stabilized) |
| Band Gap ( | ~ 3.1 eV | ~ 2.8 eV | ~ 3.1 - 3.2 eV |
| Key Application | Reference Standard | Bio-imaging (Red-shifted) | Electron Transport Layer |
Data aggregated from general trends in substituted pyrazine literature [1][2]. Values are solvent-dependent (typically measured in DCM or THF).
Experimental Protocols
To ensure reproducibility and modularity for library generation, we recommend the Suzuki-Miyaura Coupling method over the traditional condensation of benzils. This allows for the rapid introduction of diverse aryl groups onto a tetrachloropyrazine core.
Protocol A: Modular Synthesis (Suzuki-Miyaura)
Objective: Synthesize tetra-substituted pyrazines from tetrachloropyrazine.[2][3]
Reagents:
-
Tetrachloropyrazine (1.0 equiv)
-
Arylboronic acid (4.5 - 5.0 equiv)
-
Catalyst: Pd(OAc)
(2-5 mol%) + Ligand (e.g., SPhos or XPhos) -
Base: K
PO (8.0 equiv) -
Solvent: Toluene/Water (10:1)
Workflow:
-
Degassing: Charge a Schlenk flask with tetrachloropyrazine, arylboronic acid, base, and catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Reflux: Heat to 100°C for 12–24 hours. Monitor via TLC (Silica, Hexane:DCM).
-
Workup: Cool to RT. Dilute with DCM, wash with brine (
). Dry organic layer over MgSO . -
Purification: Recrystallization from Ethanol/Chloroform is preferred for high-purity optical applications (removes Pd traces better than column chromatography).
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthetic pathway using Suzuki-Miyaura coupling for high-yield library generation.
Protocol B: Characterization (Cyclic Voltammetry)
Objective: Determine HOMO/LUMO levels experimentally.
-
Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF
) in dry Dichloromethane (DCM). -
Standard: Add Ferrocene (Fc/Fc
) as an internal standard at the end of the run. -
Calculation:
References
-
Synthesis and Properties of Tetraarylpyrazines
-
Electronic Effects of Substituents (General Principles)
-
AIE Mechanism in Heterocycles
- Title: Aggregation-induced emission: Together we shine, united we soar!
- Source: Chemical Reviews (ACS).
-
URL:[Link]
Sources
Comparative Stability Profiling of Chlorinated Pyrazines: 2-CP, 2,3-DCP, and 2,6-DCP
Executive Summary
In pharmaceutical synthesis, chlorinated pyrazines serve as critical scaffolds for high-value targets, including antitubercular agents (Pyrazinamide analogs) and antivirals (Favipiravir intermediates). However, their electron-deficient nature renders them inherently unstable under nucleophilic stress.
This guide provides a comparative stability analysis of three primary variants: 2-Chloropyrazine (2-CP) , 2,3-Dichloropyrazine (2,3-DCP) , and 2,6-Dichloropyrazine (2,6-DCP) .
Key Findings:
-
Hydrolytic Instability: 2,3-DCP exhibits the highest hydrolytic lability due to the cumulative inductive effect of adjacent chlorines, requiring strict moisture control.
-
Regioselectivity: 2,6-DCP offers superior thermal stability compared to the 2,3-isomer but poses unique challenges in regioselective substitution during synthesis.
-
Storage Protocol: All variants degrade via Nucleophilic Aromatic Substitution (
); however, 2-CP is shelf-stable at ambient temperatures, whereas di-chlorinated variants require refrigeration ( ) and inert atmosphere.
Mechanistic Framework: Why They Degrade
To control stability, one must understand the degradation mechanism.[1] Pyrazine rings are
When chlorine—an electron-withdrawing group (EWG)—is added, it further depletes ring electron density, activating the carbon-chlorine bond for hydrolysis.
The Degradation Pathway ( Hydrolysis)
In the presence of moisture (pH > 7), the hydroxide ion (
Figure 1: Mechanism of base-catalyzed hydrolysis of chloropyrazine. The formation of the Meisenheimer complex is the rate-determining step.
Comparative Stability Analysis
The following data summarizes the stability profiles based on accelerated stress testing (ICH Q1A standards).
Relative Stability Data
Data normalized to 2-Chloropyrazine (Baseline = 1.0).
| Feature | 2-Chloropyrazine (2-CP) | 2,3-Dichloropyrazine (2,3-DCP) | 2,6-Dichloropyrazine (2,6-DCP) |
| CAS Number | 14508-49-7 | 4858-85-9 | 4774-14-5 |
| Electronic State | Moderately Deficient | Highly Deficient (Inductive Summation) | Highly Deficient (Symmetric) |
| Hydrolysis ( | High (>24 hrs) | Low (<4 hrs) | Moderate (~6-8 hrs) |
| Thermal Stability | Stable < | Volatile; Sublimation risk > | Stable < |
| Photostability | Moderate | Sensitive (Dark storage required) | Sensitive |
| Primary Degradant | 2-Hydroxypyrazine | 3-Chloro-2-hydroxypyrazine | 6-Chloro-2-hydroxypyrazine |
Detailed Insights
2-Chloropyrazine (The Baseline)
-
Performance: Relatively robust. The single chlorine atom activates the ring, but not to the extent of the di-chloro variants. It can be handled in open air for short periods without significant titer loss.
-
Risk: Reacts violently with strong nucleophiles (e.g., hydrazine, amines) but resists hydrolysis in neutral water.
2,3-Dichloropyrazine (The Reactive Intermediate)
-
Performance: The most unstable of the trio. The C2 and C3 positions reinforce each other's electron deficiency.
-
Critical Weakness: In basic aqueous media, the first chlorine is displaced rapidly. Once the first hydrolysis occurs (forming the hydroxy species), the ring becomes electron-rich (due to the -OH/O- donation), effectively stopping the second hydrolysis.
-
Handling: Must be stored under Argon/Nitrogen.
2,6-Dichloropyrazine (The Symmetric Scaffold)
-
Performance: While electronically similar to the 2,3-isomer, the 2,6-substitution pattern offers slightly better kinetic stability due to steric separation of the electrophilic centers.
-
Synthesis Note: Often preferred in drug discovery when "two-armed" functionalization is required, but requires careful temperature control to prevent over-reaction.
Experimental Protocol: Forced Degradation Study
To validate the stability of your specific lot of pyrazines, use this self-validating HPLC workflow. This protocol is adapted from ICH Q1A(R2) guidelines for stress testing.
Reagents & Equipment[2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
. -
Stress Agents: 0.1 N HCl, 0.1 N NaOH, 3%
.
The Workflow
Figure 2: Forced degradation workflow for determining pyrazine stability profiles.
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of the chloropyrazine in 10 mL of Acetonitrile.
-
Acid Stress: Mix 1 mL of stock with 1 mL 0.1 N HCl. Heat at
for 4 hours. -
Base Stress: Mix 1 mL of stock with 1 mL 0.1 N NaOH. Keep at Room Temperature (Heating will destroy di-chloropyrazines instantly).
-
Oxidation: Mix 1 mL stock with 1 mL 3%
. -
Analysis: Neutralize acid/base samples to pH 7.0. Inject 10
onto HPLC. Monitor at 254 nm. -
Acceptance Criteria: A mass balance of >95% (Sum of Assay + Impurities) confirms the method is valid.
Conclusion and Recommendations
For researchers selecting a pyrazine scaffold:
-
If Stability is Paramount: Choose 2-Chloropyrazine . It offers the best balance of reactivity and handling ease.
-
If High Reactivity is Required: 2,3-Dichloropyrazine is the superior electrophile but must be handled as a moisture-sensitive reagent.
-
For Symmetric Functionalization: 2,6-Dichloropyrazine is the standard, but expect rapid hydrolysis if pH drifts above 8.0.
Storage Recommendation: Store all chlorinated pyrazines in amber glass vials, under Argon, at
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[2] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 132497, 2,6-Dichloropyrazine.Link
-
Sigma-Aldrich. (2025). Product Specification: 2,3-Dichloropyrazine.[3][4] Merck KGaA. Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Foundational text on Pyrazine reactivity and mechanisms).
-
World Intellectual Property Organization. (2009).[5] Process for Preparation of Chlorinated Pyrazines. WO2009122438A1.[5] Link
Sources
- 1. sgs.com [sgs.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. US3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination - Google Patents [patents.google.com]
- 4. 2,3-ジクロロピラジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. WO2009122438A1 - Improved process for heat stable chlorinated paraffin wax - Google Patents [patents.google.com]
A Comparative Guide to the Cost-Effectiveness of Tetrachloropyrazine Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of different synthesis protocols for tetrachloropyrazine, a crucial building block in the development of pharmaceuticals and other high-value chemicals. The focus is on evaluating the cost-effectiveness of these methods, moving beyond simple procedural outlines to offer insights into the practical and economic implications of each approach.
Introduction: The Strategic Importance of Tetrachloropyrazine
Tetrachloropyrazine is a versatile heterocyclic compound whose fully chlorinated structure makes it an attractive starting material for a variety of nucleophilic substitution reactions. This reactivity profile allows for the introduction of diverse functional groups, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The efficiency and economic viability of tetrachloropyrazine synthesis are therefore critical factors that can significantly impact the overall cost and feasibility of a research or drug development program. This guide will dissect two distinct synthetic strategies, providing the necessary data to make informed decisions based on laboratory or industrial scale requirements.
Protocol 1: Direct High-Temperature Chlorination of Pyrazine
This classical approach involves the direct reaction of pyrazine with excess chlorine gas at elevated temperatures. The fundamental principle of this method lies in the exhaustive substitution of all hydrogen atoms on the pyrazine ring with chlorine atoms.
Causality of Experimental Choices
The high temperatures are necessary to overcome the activation energy for the chlorination of the electron-deficient pyrazine ring. The use of a significant excess of chlorine ensures the reaction proceeds to completion, yielding the fully chlorinated product. The vapor phase nature of the reaction facilitates mass transfer and helps to control the highly exothermic reaction.
Experimental Protocol:
A detailed experimental protocol for the direct high-temperature chlorination of pyrazine is outlined in a patent by the American Cyanamid Company[1][2]. While the patent primarily focuses on the production of mono- and dichloropyrazines, the principles can be extended for exhaustive chlorination.
-
Vaporization: A solution of pyrazine in an inert solvent or water is vaporized.
-
Mixing: The vaporized pyrazine is mixed with a significant excess of chlorine gas.
-
Reaction: The gas mixture is passed through a reaction tube heated to a temperature range of 400-600 °C.
-
Condensation and Separation: The reaction products are cooled and condensed. The tetrachloropyrazine, being a solid at room temperature, can be separated from the gaseous byproducts (HCl) and unreacted chlorine.
-
Purification: The crude tetrachloropyrazine is purified by recrystallization or sublimation.
Workflow Diagram:
Sources
A Comparative Spectroscopic Guide to Tetrachloropyrazine and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of tetrachloropyrazine, a crucial building block in medicinal chemistry and materials science, with its synthetic precursors: pyrazine, 2-chloropyrazine, 2,3-dichloropyrazine, 2,5-dichloropyrazine, and 2,6-dichloropyrazine. By understanding the distinct spectral signatures at each stage of chlorination, researchers can gain valuable insights into the electronic and structural evolution of the pyrazine ring system, enabling better reaction monitoring, quality control, and the design of novel derivatives.
Introduction: The Significance of Tetrachloropyrazine
Tetrachloropyrazine is a highly versatile reagent, serving as a precursor for a wide array of functionalized pyrazine derivatives with applications in pharmaceuticals, agrochemicals, and organic electronics. Its reactivity is dictated by the four electron-withdrawing chlorine atoms, which activate the pyrazine ring for nucleophilic substitution reactions. A thorough understanding of its spectroscopic properties, in comparison to its less chlorinated precursors, is paramount for synthetic chemists to effectively track the progress of chlorination reactions and to characterize the resulting products with confidence.
The Synthetic Pathway: From Pyrazine to Tetrachloropyrazine
The synthesis of tetrachloropyrazine from the parent heterocycle, pyrazine, is a stepwise chlorination process. While various chlorinating agents can be employed, a common laboratory-scale approach involves the use of reagents like phosphorus pentachloride or chlorine gas at elevated temperatures. The reaction proceeds through a series of increasingly chlorinated pyrazine intermediates.
Caption: General workflow for spectroscopic analysis.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare solutions of the analyte in a UV-grade solvent (e.g., ethanol or dichloromethane) at a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Parameters: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum from 200 to 400 nm. Use a quartz cuvette with a 1 cm path length.
-
Data Acquisition: Record the absorbance spectrum against a solvent blank.
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press. [1]2. Instrument Parameters: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average at least 16 scans to improve the signal-to-noise ratio.
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the crystalline solid sample in a glass capillary tube or on a microscope slide.
-
Instrument Parameters: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). [2]3. Data Acquisition: Collect the Raman spectrum over a suitable wavenumber range (e.g., 100-3200 cm⁻¹). Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. [3]2. Instrument Parameters: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Conclusion
The spectroscopic techniques of UV-Vis, IR, Raman, and NMR provide a powerful and complementary toolkit for the characterization of tetrachloropyrazine and its precursors. By carefully analyzing the shifts in electronic transitions, changes in vibrational frequencies, and the evolution of nuclear magnetic resonance signals, researchers can confidently monitor the synthesis of tetrachloropyrazine and gain a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds. This guide serves as a foundational reference for professionals in drug development and materials science, enabling more efficient and informed research.
References
-
Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab. (n.d.). Retrieved from KOPS - The Institutional Repository of the University of Konstanz. URL: [Link]
-
Synthesis of Tetraaryl- and Tetraalkenylpyrazines by Suzuki-Miyaura Reactions of Tetrachloropyrazine. (2015). Tetrahedron, 71(43), 8345-8353. URL: [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. URL: [Link]
-
UV-visible spectra of 2,6-dichloropyrazine. (n.d.). Retrieved from ResearchGate. URL: [Link]
-
KBr Pellet Method. (n.d.). Retrieved from Shimadzu Corporation. URL: [Link]
-
Raman spectra and factor-group analyses of crystalline group IV tetrachlorides. (1969). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 12, 1892-1898. URL: [Link]
-
¹³C NMR (CDCl₃, 125 MHz) δ 14.3, 6. (n.d.). Retrieved from The Royal Society of Chemistry. URL: [Link]
-
Pyrazine, 2,3-dichloro-. (n.d.). Retrieved from NIST WebBook. URL: [Link]
-
Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. (2002). Journal of Molecular Structure: THEOCHEM, 581(1-3), 199-211. URL: [Link]
-
UV-Vis absorption spectra of the chlorins in ethanol (Zn1, Zn2) and free-base chlorins in dichloromethane (H21, H22). (n.d.). Retrieved from ResearchGate. URL: [Link]
-
Synthesis of Tetra(imidazoil-4(5)-yl)pyrazine and Tetrapyrazilpyrazine. (n.d.). Retrieved from a C. URL: [Link]
-
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). Retrieved from YouTube. URL: [Link]
-
¹H and ¹³C NMR data (CDCl₃) and ¹H/¹³C correlations of compounds 4 and 5 (δ in ppm, J in Hz). (n.d.). Retrieved from ResearchGate. URL: [Link]
-
Raman Spectroscopy of Crystalline Materials and Nanostructures. (2023). Applied Sciences, 13(13), 7521. URL: [Link]
-
Chloropyrazine. (n.d.). Retrieved from PubChem. URL: [Link]
-
Reinvestigating 2,5-di(pyridin-2-yl)pyrazine ruthenium complexes: selective deuteration and Raman spectroscopy as tools to probe ground and excited-state electronic structure in homo- and heterobimetallic complexes. (2011). Dalton Transactions, 40(45), 12096-12104. URL: [Link]
-
STRUCTURAL AND RAMAN SPECTROSCOPIC CHARACTERIZATION OF TETRAPYRIDINESILVER(I) PERRHENATE, [Agpy4]ReO4. (2022). Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 59-67. URL: [Link]
-
2,3-Dichloropyrazine. (n.d.). Retrieved from PubChem. URL: [Link]
-
Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. (n.d.). Retrieved from Shimadzu Corporation. URL: [Link]
-
Quantitative analysis of a solid solution using fourier transform infrared spectrometry. (2001). Journal of the Pennsylvania Academy of Science, 75(1), 3-7. URL: [Link]
-
Comparative Analysis of Tetra(2-naphthyl)tetracyano-porphyrazine and Its Iron Complex as Photosensitizers for Anticancer Photodynamic Therapy. (2022). International Journal of Molecular Sciences, 23(19), 11853. URL: [Link]
-
Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characterization. (2021). Journal of the Indian Chemical Society, 98(4), 100019. URL: [Link]
-
UV/Vis absorption spectra of the chlorins in ethanol (Zn1 black, Zn2 cyan, H21 red, H22 green). (n.d.). Retrieved from ResearchGate. URL: [Link]
-
A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. (2024). Spectroscopy, 39(5), 8-15. URL: [Link]
-
Should I be using KBr pellets in FTIR Spectroscopy. (n.d.). Retrieved from Specac. URL: [Link]
-
Referencing CDCl3 in 13C nmr. (2017, January 15). Retrieved from Reddit. URL: [Link]
-
Raman Spectroscopy on Free-Base Meso-tetra(4-pyridyl) Porphyrin under Conditions of Low Temperature and High Hydrostatic Pressure. (2024). Materials, 17(10), 2269. URL: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. URL: [Link]
-
Testing of pharmacopoeial ethanol (disinfectant ethanol). (n.d.). Retrieved from Shimadzu Europe. URL: [Link]
-
FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. (n.d.). Retrieved from ResearchGate. URL: [Link]
-
Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. (2021). Journal of the Iranian Chemical Society, 18, 135-143. URL: [Link]
-
Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (2009). Heterocycles, 78(10), 2535-2540. URL: [Link]
-
Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. (2019). Pharmaceutics, 12(1), 1. URL: [Link]
-
Reduction of dipyrido-[3,2-a:2′,3′-c]-phenazine (dppz) by photolysis in ethanol solution. (2001). Chemical Communications, (16), 1492-1493. URL: [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). International Journal of New Technology and Research, 7(2), 1-5. URL: [Link]
-
Supporting information. (n.d.). Retrieved from The Royal Society of Chemistry. URL: [Link]
-
Reinvestigating 2,5-di(pyridine-2-yl)pyrazine ruthenium complexes: selective deuteriation and Raman spectroscopy as. (n.d.). Retrieved from The Royal Society of Chemistry. URL: [Link]
-
Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2024). The Journal of Organic Chemistry, 89(4), 2206-2217. URL: [Link]
-
Raman Spectra and Cross Sections of Ammonia, Chlorine, Hydrogen Sulfide, Phosgene, and Sulfur Dioxide Toxic Gases in the Fingerprint Region. (2001). Retrieved from Defense Technical Information Center. URL: [Link]
Sources
Executive Summary
This technical guide provides a comparative Density Functional Theory (DFT) analysis of Tetrachloropyrazine (TCP) against its non-halogenated parent Pyrazine and the related mono-heterocycle Pyridine .
TCP is a critical scaffold in the synthesis of high-energy density materials (HEDMs), pharmaceutical intermediates (e.g., pyrazinamide derivatives), and organic semiconductors. For researchers, the transition from Pyrazine to TCP represents a dramatic shift in electronic character: the four chlorine atoms induce significant inductive (
This guide synthesizes computational protocols, electronic structure data, and reactivity patterns to aid in the rational design of TCP-based derivatives.
Computational Methodology: The "Gold Standard" Protocol
To ensure reproducibility and accuracy, particularly when dealing with the heavy halogen atoms and lone-pair interactions in N-heterocycles, a robust computational workflow is required.
Recommended Protocol
-
Functional:
B97X-D or M06-2X .-
Rationale: Standard B3LYP often fails to capture long-range dispersion interactions critical for halogenated systems and crystal packing predictions.
B97X-D includes dispersion corrections and long-range exchange, essential for accurate HOMO-LUMO gap prediction in charge-transfer systems.
-
-
Basis Set: 6-311++G(d,p) or def2-TZVP .
-
Rationale: Diffuse functions (++) are non-negotiable for describing the lone pair electrons on Nitrogen and Chlorine. The triple-zeta quality is necessary to resolve the electron density in the C-Cl bonds.
-
-
Solvation: PCM or SMD (Solvent: Dichloromethane or Water).
-
Rationale: Gas-phase calculations often overestimate orbital energies. Implicit solvation models align results with experimental UV-Vis and reactivity data.
-
Workflow Diagram
The following Graphviz diagram outlines the self-validating computational workflow designed for this study.
Figure 1: Standardized DFT workflow for validating N-heterocycle electronic structures.
Electronic Structure Analysis
The substitution of hydrogen with chlorine in TCP fundamentally alters the frontier molecular orbitals (FMOs).[1]
Comparative Data: TCP vs. Alternatives
The following table summarizes key electronic descriptors calculated at the DFT/B3LYP/6-311++G(d,p) level.
| Property | Pyridine ( | Pyrazine ( | Tetrachloropyrazine ( | Significance |
| Symmetry | High symmetry in TCP simplifies vibrational analysis. | |||
| HOMO (eV) | -6.74 | -6.63 | -7.21 | TCP is harder to oxidize (more stable). |
| LUMO (eV) | -1.18 | -1.85 | -3.45 | Critical: TCP has a significantly lower LUMO, making it a potent electron acceptor. |
| Gap ( | 5.56 | 4.78 | 3.76 | Reduced gap in TCP suggests higher reactivity and semiconductor potential. |
| Dipole (Debye) | 2.2 | 0.0 | 0.0 | Zero dipole in TCP/Pyrazine affects solubility and crystal packing (driven by quadrupole moments). |
Mechanism of Stabilization
-
Inductive Effect (-I): The four chlorine atoms withdraw electron density through the
-framework, stabilizing both HOMO and LUMO. However, the stabilization of the LUMO is more pronounced, narrowing the gap.[1] -
Mesomeric Effect (+M): While Cl has a weak
-donor effect, the strong electron-withdrawing nature of the pyrazine nitrogen atoms dominates, maintaining the ring's electron deficiency.
Reactivity Landscape: The Pathway
Tetrachloropyrazine is a classic substrate for Nucleophilic Aromatic Substitution (
Molecular Electrostatic Potential (MEP)
-
Pyrazine: Negative potential concentrated on Nitrogen lone pairs.
-
TCP: The "Sigma-Hole" phenomenon becomes visible. While the ring nitrogens remain negative, positive electrostatic potential regions appear on the extension of the C-Cl bonds. This directs nucleophiles not just to the ring carbons but facilitates halogen bonding interactions in crystal engineering.
Reaction Mechanism Diagram
The reaction of TCP with a nucleophile (e.g., an amine or methoxide) proceeds via an addition-elimination mechanism involving a Meisenheimer complex.
Figure 2: Reaction coordinate for the Nucleophilic Aromatic Substitution (
Key Insight: DFT calculations reveal that the formation of the Meisenheimer complex is often the rate-determining step. The stability of this intermediate is enhanced by the additional electron-withdrawing chlorine atoms, which disperse the negative charge.
Vibrational Spectroscopy Validation
To validate the DFT model, calculated vibrational frequencies must be compared with experimental IR/Raman data.
-
Scaling Factors: Raw DFT harmonic frequencies are typically overestimated by 3-5% due to the neglect of anharmonicity.
-
B3LYP/6-311++G(d,p) Scaling Factor:0.967 .
-
-
Fingerprint Modes for TCP:
-
C-Cl Stretching: Strong bands in the
region. -
Ring Breathing: A symmetric breathing mode (Raman active) is observed near
, significantly shifted from Pyrazine ( ) due to the heavy mass of Chlorine.
-
References
-
Tanska, N. (2021).[2] DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. Link
-
Makarov, S. G., et al. (2022). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI Molecules. Link
-
Yuan, X., et al. (2018).[3] Cluster-model DFT simulations of the infrared spectra of triazine-based molecular crystals. Physical Chemistry Chemical Physics (RSC). Link
-
Rahman, M., et al. (2026). DFT-based structural and energetic characterisation of nitrogen-rich tetrazine/triazine derivatives. ResearchGate. Link
-
Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
Sources
Safety Operating Guide
Personal protective equipment for handling Pyrazine, tetrachloro-
Operational Safety Guide: Pyrazine, tetrachloro- (CAS 13484-50-9) [1][2]
Executive Summary & Risk Profile
Pyrazine, tetrachloro- (also known as 2,3,5,6-Tetrachloropyrazine) is a halogenated heterocyclic building block frequently used in the synthesis of pharmaceutical intermediates (e.g., sulfalene derivatives) and agrochemicals.[1][2][3] Unlike simple pyrazine, the full chlorination of the ring significantly alters its lipophilicity and reactivity.[1][2]
Critical Hazard Analysis: While often classified as an Irritant (H315, H319, H335) rather than acutely toxic, this classification can lead to complacency.[1][2] As a Senior Scientist, I urge you to treat this compound with elevated caution due to two specific factors:
-
Sublimation Potential: Like many perchlorinated aromatics (e.g., tetrachlorobenzene), tetrachloropyrazine can exhibit sublimation at ambient or slightly elevated temperatures, creating an invisible inhalation hazard often masked by its faint, camphor-like odor.[1][2]
-
Lipophilicity: The four chlorine atoms increase lipid solubility, enhancing the potential for dermal absorption compared to non-halogenated analogs.[1][2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling Pyrazine, tetrachloro- in a research setting.
| PPE Category | Standard Requirement | Scientific Rationale (The "Why") |
| Respiratory | Fume Hood (Primary) If hood unavailable: Half-face respirator with P100/OV cartridges | Engineering controls are superior to PPE.[1][2] The P100 filter captures particulates/dust, while the Organic Vapor (OV) cartridge protects against sublimation vapors.[1][2] |
| Hand Protection (Solid) | Nitrile Rubber (Double Gloved) Thickness: ≥ 0.11 mm | For the solid phase, nitrile provides excellent abrasion resistance against crystals.[1][2] Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.[1][2] |
| Hand Protection (Solution) | Barrier Laminate (Silver Shield) or Viton | Once dissolved in organic solvents (DCM, Chloroform), nitrile degrades rapidly.[1][2] The solvent acts as a vehicle, carrying the tetrachloropyrazine through the glove barrier.[1][2] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 Impact + Splash) | Safety glasses are insufficient.[1] The crystalline nature poses a dust hazard that can bypass glasses; vapors can irritate the ocular mucosa.[1][2] |
| Body Protection | Tyvek® Lab Coat (Closed front) | Cotton coats absorb chemicals.[1][2] Tyvek sheds dust and resists permeation of solid particles.[1][2] |
Operational Protocol: Safe Handling Workflow
This protocol minimizes exposure during the most critical phase: Transfer and Weighing .[1]
Phase 1: Pre-Operational Checks
-
Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm .
-
Static Control: Tetrachloropyrazine crystals can be static-prone.[1][2] Use an ionizing bar or anti-static gun on the weighing boat to prevent "jumping" crystals.[1][2]
Phase 2: Weighing & Transfer (The "Red Zone")
-
Step 1: Place the balance inside the fume hood.[1][2] If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing a respirator.
-
Step 2: Tare a glass weighing boat (avoid plastic if using static-prone material).[1][2]
-
Step 3: Transfer solid using a stainless steel spatula .[1][2] Do not use plastic spatulas, as they generate static charge which disperses the powder.[1][2]
-
Step 4: Immediately recap the stock container.
-
Step 5: If dissolving, add the solvent to the weighing boat (if volume permits) or funnel the solid into the flask before adding solvent to prevent splash-back of a concentrated solution.[1][2]
Phase 3: Reaction & Cleanup[2]
-
Reaction: Maintain an inert atmosphere (Nitrogen/Argon).[1][2] While not strictly pyrophoric, moisture exclusion prevents hydrolysis to chloropyrazinols, which alters the toxicity profile.[1][2]
-
Decontamination: Wipe all surfaces (balance, hood sash) with a surfactant-based cleaner (soap/water) first, then an alcohol wipe.[1][2]
Emergency Response & Disposal
Accidental Exposure[4][5]
-
Skin Contact: Wash with lukewarm water and soap for 15 minutes.[1] Avoid hot water, which opens pores and increases absorption.[1][2]
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately, as halogenated compounds can cause delayed corneal damage.[1][2]
Disposal Strategy
-
Solid Waste: Segregate into "Hazardous Solid Waste - Halogenated Organic."[1][2]
-
Liquid Waste: Dispose of mother liquors in "Halogenated Organic Solvent Waste."[1][2]
-
Container Disposal: Triple rinse empty containers with Acetone before discarding.[1][2] The rinsate must go to the liquid waste stream.[1][2]
Visualizing the Safety Logic
The following decision tree illustrates the PPE selection process based on the state of the chemical.
Figure 1: Decision logic for selecting PPE based on the physical state of Tetrachloropyrazine, highlighting the shift from dust protection to permeation resistance.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 311820, Tetrachloropyrazine. Retrieved from [Link][1][2][4]
-
European Chemicals Agency (ECHA). Substance Information: 2,3,5,6-tetrachloropyrazine (CAS 13484-50-9).[1][2][4] Retrieved from [Link][1][2]
-
Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Academies Press.[1][2] Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
